Limocitrin 3,7-diglucoside
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C29H34O18 |
|---|---|
Molekulargewicht |
670.6 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C29H34O18/c1-41-12-5-9(3-4-10(12)32)24-27(47-29-23(40)21(38)18(35)15(8-31)45-29)19(36)16-11(33)6-13(25(42-2)26(16)46-24)43-28-22(39)20(37)17(34)14(7-30)44-28/h3-6,14-15,17-18,20-23,28-35,37-40H,7-8H2,1-2H3/t14-,15-,17-,18-,20+,21+,22-,23-,28-,29+/m1/s1 |
InChI-Schlüssel |
ONQXOUJKDHFADF-CUNVQQSLSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Limocitrin 3,7-diglucoside: A Technical Guide to its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limocitrin (B1675400) 3,7-diglucoside is a flavonoid glycoside found within the plant kingdom, notably in species of the Sedum genus. This technical guide provides a comprehensive overview of the known natural sources and distribution of this compound. It further delves into a representative experimental protocol for the isolation of similar flavonoid glycosides and explores the biological signaling pathways modulated by its aglycone, limocitrin. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of limocitrin 3,7-diglucoside and related flavonoids.
Natural Sources and Distribution
This compound has been identified as a natural constituent of plants belonging to the Crassulaceae family. The primary sources reported in the scientific literature are species within the Sedum genus.
Key Natural Sources:
-
Sedum acre L. : Commonly known as biting stonecrop, this plant is a confirmed source of this compound.
-
Sedum sarmentosum Bunge : This species, often referred to as stringy stonecrop, is another documented natural source of the compound.[1]
While specific quantitative data for this compound is not extensively available in the literature, studies on the total flavonoid content of Sedum species indicate that these plants are rich in flavonoid compounds. For instance, a study on Sedum sarmentosum reported an average total flavonoid content of 1.03%.
Closely related limocitrin glycosides have also been identified in other Sedum species, suggesting a broader distribution of these types of flavonoids within the genus. For example, limocitrin-3-O-glucoside has been found in Sedum sediforme. The aglycone, limocitrin, has been isolated from the buds of Platanus acerifolia and Platanus orientalis.
Table 1: Distribution of this compound and Related Compounds
| Compound | Plant Species | Family | Plant Part |
| This compound | Sedum acre L. | Crassulaceae | Aerial parts |
| This compound | Sedum sarmentosum Bunge | Crassulaceae | Whole plant |
| Limocitrin 3-O-glucoside | Sedum sediforme (Jacq.) Pau | Crassulaceae | Flowers |
| Limocitrin (Aglycone) | Platanus acerifolia | Platanaceae | Buds |
| Limocitrin (Aglycone) | Platanus orientalis L. | Platanaceae | Buds |
Experimental Protocols: Isolation and Purification
Objective: To extract and isolate flavonoid glycosides from Sedum species.
Materials and Reagents:
-
Dried and powdered aerial parts of the plant
-
Methanol (B129727) (MeOH)
-
Distilled water
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
-
Relevant solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)
Methodology:
-
Extraction:
-
The dried, powdered plant material is exhaustively extracted with methanol at room temperature.
-
The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol.
-
This partitioning separates compounds based on their polarity, with flavonoid glycosides typically concentrating in the more polar ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
The n-butanol fraction, often rich in glycosides, is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing flavonoid glycosides.
-
-
Further Purification:
-
Fractions containing the target compounds are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent. This step separates compounds based on molecular size.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of water and acetonitrile (B52724) or methanol.
-
-
Structure Elucidation:
-
The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR) and Mass Spectrometry (MS).
-
Below is a workflow diagram illustrating this general isolation process.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on its aglycone, limocitrin, has provided valuable insights into its biological activity. A recent study demonstrated that limocitrin can enhance the cytotoxicity of natural killer (NK) cells against leukemia cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2]
The study found that limocitrin treatment of NK cells led to an increase in the phosphorylation of key kinases in the MAPK pathway: ERK, p38, and JNK.[2] This activation of the MAPK pathway resulted in an increased expression of granzyme B, a crucial enzyme for inducing apoptosis in target cancer cells.[2]
The proposed signaling pathway is illustrated in the diagram below.
This modulation of the MAPK pathway by limocitrin highlights a potential mechanism for its anti-cancer properties and suggests that its glycoside, this compound, may also possess important biological activities that warrant further investigation. The glycosidic moieties can significantly influence the bioavailability and metabolic fate of the aglycone, which are critical considerations for drug development.
Conclusion and Future Directions
This compound is a naturally occurring flavonoid with a defined distribution in the Sedum genus. While quantitative data on its prevalence remains an area for future research, the established presence in these plants provides a solid basis for further phytochemical investigation. The biological activity of its aglycone, limocitrin, particularly its ability to modulate the MAPK signaling pathway, presents a compelling case for the continued study of this compound and its potential therapeutic applications, especially in the context of immunology and oncology. Future research should focus on developing standardized methods for the quantification of this compound in its natural sources, as well as conducting in-depth studies to elucidate the specific biological activities of the glycosylated form and its mechanism of action.
References
Limocitrin 3,7-diglucoside: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limocitrin 3,7-diglucoside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is notably isolated from Sedum sarmentosum Bunge, a traditional Chinese medicine used for various ailments, including hepatitis.[1][2] Flavonoids are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, generalized experimental protocols for its isolation and characterization, and a discussion of potential signaling pathways it may modulate based on the activities of its source organism and the broader class of flavonoids.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 111133-91-6 | [1] |
| Molecular Formula | C₂₉H₃₄O₁₈ | [1] |
| Molecular Weight | 670.57 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | 262-264 °C | Not specified in available literature |
| Boiling Point (Predicted) | 1042.99 °C at 760 mmHg | Not specified in available literature |
| Density (Predicted) | 1.78 g/cm³ | Not specified in available literature |
| Solubility | Not specified in available literature | |
| pKa (Predicted) | 6.26 | Not specified in available literature |
Experimental Protocols
General Protocol for Isolation and Purification of Flavonoid Glycosides from Plant Material
Methodology Details:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent, such as aqueous ethanol (B145695) or methanol (B129727), to efficiently extract the glycosylated flavonoids.
-
Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the more polar fractions like ethyl acetate and n-butanol.
-
Column Chromatography: The enriched fraction is further purified using column chromatography. Sephadex LH-20 is a common stationary phase for the separation of flavonoids, often with a methanol or ethanol mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is often employed.
Spectroscopic Characterization of Flavonoid Glycosides
The structural elucidation of the purified compound relies on a combination of spectroscopic techniques.
-
UV-Vis Spectroscopy: In methanol, flavones typically exhibit two major absorption bands: Band I (300–380 nm) and Band II (240–285 nm). The exact wavelength of these peaks can provide information about the oxygenation pattern of the flavonoid skeleton.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a flavonoid glycoside will show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and C-O bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the complete structural elucidation. 1H NMR provides information about the protons in the molecule, including their chemical environment and coupling, which helps to determine the substitution pattern on the aromatic rings and the nature of the sugar moieties. 13C NMR provides information about the carbon skeleton of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
Potential Signaling Pathway Involvement
While direct experimental evidence for the involvement of this compound in specific signaling pathways is not available in the reviewed literature, the known biological activities of Sedum sarmentosum extracts and flavonoids in general suggest potential interactions with key cellular signaling cascades, particularly the Nrf2 and NF-κB pathways. Extracts from Sedum sarmentosum have demonstrated hepatoprotective, anti-inflammatory, and antioxidant effects.[3][4][5] These activities are often associated with the modulation of these two pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Many flavonoids are known to activate the Nrf2 pathway, leading to cellular protection against oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases. Flavonoids have been shown to inhibit the activation of the NF-κB pathway.
References
- 1. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoid glycosides, a diverse class of plant secondary metabolites, are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide focuses on Limocitrin (B1675400) 3,7-diglucoside and its related flavonoid glycosides, providing a comprehensive overview of their biochemical properties, associated signaling pathways, and the experimental methodologies used for their evaluation. While specific quantitative biological data for Limocitrin 3,7-diglucoside is limited in publicly available literature, this guide compiles relevant data from closely related compounds to provide a comparative context. Detailed experimental protocols for key assays and a visual representation of a key signaling pathway modulated by the aglycone, Limocitrin, are presented to facilitate further research and drug development efforts in this area.
Introduction to this compound and Related Flavonoids
This compound is a flavonoid glycoside that has been isolated from plants such as Sedum sarmentosum.[1] Its structure consists of the aglycone limocitrin, a polymethoxylated flavonol, attached to two glucose moieties at the 3 and 7 positions. The glycosylation of flavonoids significantly influences their solubility, stability, and bioavailability, thereby affecting their biological activity.[2][3] Related compounds include other glycosides of limocitrin, such as limocitrin 3-glucoside and limocitrin 3-rutinoside.[4][5]
Flavonoids, in general, are recognized for their health benefits, which are often attributed to their antioxidant and anti-inflammatory properties.[6][7] They can scavenge free radicals, chelate metal ions, and modulate the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation.[6]
Quantitative Biological Activity Data
| Compound/Extract | Assay | Target/Cell Line | Result (IC50) | Reference |
| Quercetin-3-O-diglucoside-7-O-glucoside | Lipoxygenase Inhibition | - | 75.3 ± 1.6% inhibition at 10 mM | [9] |
| Quercetin-3-O-diglucoside-7-O-glucoside | Hyaluronidase Inhibition | - | 67.4 ± 4.0% inhibition at 2 mM | [9] |
| Luteolin 7-glucoside | TNFα and IL-6 release | RAW 264.7 macrophages | ~50 µM | [10] |
| Baicalin | Chemokine binding (SDF-1α, IL-8, MIP-1β, MCP-2) | Human leukocytes | 15 to 320 µg/mL | [10] |
| Wogonin | PGE2 production | J774.1 macrophages | 28 µM | [11] |
| 6-Methoxywogonin | PGE2 production | J774.1 macrophages | 7.2 µM | [11] |
| Oroxylin A | PGE2 production | J774.1 macrophages | 45 µM | [11] |
Signaling Pathways Modulated by Limocitrin and Related Flavonoids
While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on its aglycone, Limocitrin , has provided valuable insights. A key pathway affected by Limocitrin is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[12]
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another. The main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.
Studies on Limocitrin have shown that it can increase the phosphorylation of ERK, p38, and JNK in natural killer (NK) cells.[12] This activation leads to an increase in the expression of cytotoxic molecules such as granzyme B and perforin (B1180081), enhancing the ability of NK cells to kill cancer cells.[12]
Mandatory Visualization: MAPK Signaling Pathway
Caption: MAPK signaling pathway modulated by Limocitrin in NK cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related flavonoid glycosides.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[1] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
-
Materials:
-
96-well plates
-
Cultured cells
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Remove the medium and add 100-150 µL of solubilization solution to each well.
-
Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Western Blotting for Phosphorylated MAPK
This protocol is used to detect the phosphorylation status of MAPK proteins (ERK, p38, JNK) as an indicator of pathway activation.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Following separation by gel electrophoresis and transfer to a membrane, phosphorylated proteins are detected using primary antibodies specific to the phosphorylated form of the protein.
-
Materials:
-
Cultured cells
-
Test compound and appropriate stimuli
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-p-p38, anti-p-JNK, and total ERK, p38, JNK antibodies)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound and/or a known MAPK activator.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The level of phosphorylated protein is normalized to the total protein level.
Granzyme B and Perforin Expression Analysis
These protocols are used to measure the expression of key cytotoxic molecules in immune cells.
-
Granzyme B Activity Assay:
-
Principle: This is a colorimetric or fluorometric assay that measures the proteolytic activity of granzyme B from cell lysates using a specific substrate.[3][13]
-
Procedure:
-
Prepare cell lysates from treated and control immune cells.
-
Incubate the lysates with a granzyme B-specific substrate (e.g., Ac-IEPD-pNA or Boc-AAD-S-Bzl).
-
Measure the absorbance or fluorescence of the cleaved product over time using a microplate reader.
-
-
-
Perforin Expression by Flow Cytometry:
-
Principle: Flow cytometry is used to quantify the intracellular expression of perforin in specific cell populations.[5][14]
-
Procedure:
-
Treat immune cells with the test compound.
-
Stain the cells with antibodies against cell surface markers to identify the cell population of interest (e.g., CD56 for NK cells).
-
Fix and permeabilize the cells.
-
Stain with a fluorescently labeled anti-perforin antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of perforin-positive cells and the mean fluorescence intensity.
-
-
Mandatory Visualization: Experimental Workflow
Caption: General experimental workflow for assessing flavonoid glycosides.
Conclusion and Future Directions
This compound and its related flavonoid glycosides represent a promising area for research in drug discovery. While direct quantitative data for the title compound is currently scarce, the known activities of its aglycone, Limocitrin, and other related flavonoids suggest potential therapeutic applications, particularly in the modulation of inflammatory and immune responses. The provided experimental protocols and the understanding of the MAPK signaling pathway offer a solid foundation for future investigations.
Future research should focus on:
-
Isolation and purification of sufficient quantities of this compound for comprehensive biological testing.
-
Systematic screening of this compound and other related glycosides for their antioxidant, anti-inflammatory, and cytotoxic activities to generate robust quantitative data.
-
Elucidation of the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.
-
In vivo studies to evaluate the efficacy and safety of these compounds in relevant disease models.
By addressing these research gaps, the full therapeutic potential of this compound and its related flavonoid glycosides can be unlocked for the development of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound Limocitrin 3-rutinoside (FDB016680) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limocitrin increases cytotoxicity of KHYG-1 cells against K562 cells by modulating MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of natural dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Quantitative analysis of anti-inflammatory activity of orengedokuto: importance of combination of flavonoids in inhibition of PGE2 production in mouse macrophage-like cell line J774.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activities of flavonoid derivates | ADMET and DMPK [pub.iapchem.org]
- 14. Evaluation of antioxidant activity, and quantitative estimation of flavonoids, saponins and phenols in crude extract and dry fractions of Medicago lupulina aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectral Data and Analysis of Limocitrin 3,7-diglucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for Limocitrin 3,7-diglucoside, a flavonoid glycoside. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, details relevant experimental protocols, and presents a generalized workflow for flavonoid analysis.
Introduction to this compound
This compound is a flavonoid first isolated from Sedum acre and also reported in Sedum sarmentosum. Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, making them of significant interest for pharmaceutical research. Accurate spectral data is crucial for the identification, characterization, and quantification of these compounds in various matrices.
Mass Spectrometry Data
Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of molecules. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for the identification of the compound in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
| Adduct | Predicted m/z |
| [M+H]⁺ | 671.18178 |
| [M+Na]⁺ | 693.16372 |
| [M-H]⁻ | 669.16722 |
| [M+NH₄]⁺ | 688.20832 |
| [M+K]⁺ | 709.13766 |
| [M+H-H₂O]⁺ | 653.17176 |
| [M+HCOO]⁻ | 715.17270 |
| [M+CH₃COO]⁻ | 729.18835 |
| [M]⁺ | 670.17395 |
| [M]⁻ | 670.17505 |
| Data sourced from PubChem CID 14186858 |
Nuclear Magnetic Resonance (NMR) Spectral Data
As of the latest search, specific, experimentally determined ¹H and ¹³C NMR data for this compound from publicly accessible databases remains limited. The primary source identifying this compound is a 1988 publication by Wolbiś and Królikowska in the journal Phytochemistry. Access to the full text of this foundational paper is required to provide the detailed, quantitative NMR data.
For researchers working with flavonoid glycosides, a general understanding of expected chemical shifts is beneficial. The ¹H NMR spectra of flavonoid glycosides typically show signals for the aromatic protons of the aglycone in the range of δ 6.0-8.0 ppm. The anomeric protons of the sugar moieties usually appear between δ 4.5 and 5.5 ppm. In ¹³C NMR spectra, the carbon signals of the aglycone are observed over a wide range, with the carbonyl carbon (C-4) typically resonating around δ 175-185 ppm. The sugar carbons appear in the range of δ 60-110 ppm.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for this compound would be contained within the primary literature describing its isolation and characterization. However, a general methodology for the analysis of flavonoids from plant material is outlined below.
General Protocol for Flavonoid Extraction and Analysis
-
Plant Material Collection and Preparation: Fresh plant material (e.g., aerial parts of Sedum species) is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often using techniques like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The flavonoid-rich fractions are further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Purified compounds are analyzed by MS, often coupled with HPLC (LC-MS), to determine their molecular weight and fragmentation patterns. Electrospray ionization (ESI) is a commonly used ionization technique for flavonoids.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed on the purified compounds to elucidate their chemical structure. Common solvents for NMR analysis of flavonoids include deuterated methanol (CD₃OD), dimethyl sulfoxide (B87167) (DMSO-d₆), or pyridine (B92270) (C₅D₅N).
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of flavonoids from a plant source.
Caption: Generalized workflow for flavonoid isolation and characterization.
Logical Relationship in Spectroscopic Analysis
The interplay between different spectroscopic techniques is crucial for unambiguous structure determination. The following diagram illustrates the logical flow of information in the spectroscopic analysis of a natural product like this compound.
Caption: Logical flow of spectroscopic data for structure elucidation.
Methodological & Application
Application Notes and Protocols for the Extraction of Limocitrin 3,7-diglucoside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Limocitrin (B1675400) 3,7-diglucoside is a flavonoid glycoside that has been isolated from various plant species, particularly within the Sedum genus, including Sedum sarmentosum and Sedum acre.[1][2][3] Flavonoids are a class of polyphenolic compounds widely recognized for their diverse biological activities, making them of significant interest for pharmaceutical and nutraceutical applications. This document provides a detailed protocol for the extraction and purification of limocitrin 3,7-diglucoside from plant material, based on established methods for flavonoid extraction.
Data Presentation
The following table summarizes optimized parameters for the extraction of total flavonoids from Sedum aizoon L., which can be adapted as a starting point for the specific extraction of this compound.
| Parameter | Optimal Value |
| Extraction Method | Enzymatic-assisted Ultrasonic Extraction |
| Plant Material | Dried and powdered aerial parts |
| Enzyme | Cellulase (B1617823) (2%) |
| pH | 4.4 - 4.5 |
| Solid-to-Liquid Ratio | 1:55 (g/mL) |
| Ethanol (B145695) Concentration | 60% (v/v) |
| Extraction Temperature | 45°C |
| Extraction Time | 25 minutes |
| Ultrasound Power | 150 W |
Note: This data is for the extraction of total flavonoids from Sedum aizoon L. and serves as a guideline.[4] Optimization may be required for different plant materials and for specifically targeting this compound.
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Collect fresh aerial parts of the target plant species (e.g., Sedum sarmentosum or Sedum acre). Ensure proper botanical identification.
-
Drying: Rinse the plant material with distilled water to remove any debris. Dry the material in a well-ventilated oven at a temperature of 50°C for 48 hours or until a constant weight is achieved.[4]
-
Grinding: Grind the dried plant material into a fine powder using a grinder. Pass the powder through an 80-mesh sieve to ensure uniform particle size.[4]
-
Storage: Store the powdered plant material in an airtight container in a cool, dry, and dark place to prevent degradation of phytochemicals.
Extraction of this compound
This protocol is based on an optimized enzymatic-assisted ultrasonic method for total flavonoid extraction from Sedum species.[4]
-
Sample Preparation: Accurately weigh 10 g of the dried plant powder and place it into a 1000 mL flask.
-
Enzymatic Hydrolysis:
-
Add a 2% cellulase solution in a citric acid buffer (pH 4.4-4.5) to the plant powder.
-
Incubate the mixture for a specified period (e.g., 6 hours) to break down cell walls and enhance the release of intracellular components.[4]
-
After incubation, heat the mixture in a water bath at 75°C for 10 minutes to inactivate the enzyme.[4]
-
-
Ultrasonic Extraction:
-
To the enzyme-treated slurry, add 60% ethanol to achieve a solid-to-liquid ratio of 1:55 (g/mL).
-
Place the flask in an ultrasonic bath and sonicate at a power of 150 W for 25 minutes at a constant temperature of 45°C.[4]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
Purification of this compound
The crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel or Sephadex LH-20 as the stationary phase.
-
Apply the concentrated ethyl acetate or n-butanol fraction onto the column.
-
Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the different flavonoid glycosides.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, use a preparative HPLC system with a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Inject the semi-purified fraction and collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Quantification by HPLC
-
Standard Preparation: Prepare a stock solution of a known concentration of purified this compound (or a commercially available standard) in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the crude extract or purified fraction, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Inject the standards and samples into an analytical HPLC system equipped with a C18 column and a DAD or UV detector.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).
-
Monitor the absorbance at the maximum wavelength for this compound.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of this compound in the samples.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway
While a specific signaling pathway for this compound is not well-documented in the provided search results, other flavonoid diglucosides, such as cyanidin-3,5-O-diglucoside, have been shown to exert their biological effects through specific signaling cascades. For instance, cyanidin-3,5-O-diglucoside has been found to improve skin hydration by activating the GLK signaling pathway, which in turn upregulates HAS2 expression.[5] The following diagram illustrates a hypothetical pathway for a flavonoid diglucoside based on this example.
Caption: A hypothetical signaling pathway for a flavonoid diglucoside.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KNApSAcK Metabolite Information - C00005720 [knapsackfamily.com]
- 4. researchgate.net [researchgate.net]
- 5. Rosa gallica and its active compound, cyanidin-3,5-O-diglucoside, improve skin hydration via the GLK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Limocitrin 3,7-diglucoside
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Limocitrin 3,7-diglucoside, a flavonoid glycoside. This method is applicable to researchers, scientists, and professionals in the field of drug development and natural product analysis.
This compound is a flavonoid that has been isolated from plants such as Sedum sarmentosum.[1][2] Accurate and reliable analytical methods are essential for its quantification in various samples for research and quality control purposes.
Chromatographic Conditions
A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. The following conditions are based on established methods for the analysis of flavonoid glycosides.[3][4][5]
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 for the recommended gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm and 350 nm (Flavonoids typically exhibit strong absorbance at these wavelengths).[6][7] |
| Run Time | Approximately 30 minutes. |
Table 1: HPLC Chromatographic Conditions
Mobile Phase Gradient
A gradient elution is recommended to ensure adequate separation of this compound from other components in the sample matrix.
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 10 | 90 |
| 27 | 10 | 90 |
| 28 | 90 | 10 |
| 30 | 90 | 10 |
Table 2: Recommended Gradient Elution Program
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727). Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of 80% methanol in water.
-
Sonciate the mixture for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine the supernatants.
-
-
Purification (if necessary):
-
The combined supernatant can be evaporated to dryness under reduced pressure.
-
The residue can be redissolved in a suitable solvent and subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
-
Final Sample Preparation:
-
Before injection, filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Parameters
For quantitative analysis, the method should be validated according to standard guidelines. The following parameters should be assessed:
| Parameter | Description |
| Linearity | Analyze the working standard solutions in triplicate to construct a calibration curve. A linear regression should be performed, and the correlation coefficient (r²) should be > 0.99. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. It can be calculated based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be calculated based on the signal-to-noise ratio (typically 10:1). |
| Precision | Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be < 2%. |
| Accuracy | Determined by performing a recovery study. A known amount of this compound standard is spiked into a sample, and the recovery is calculated. The recovery should be within 95-105%. |
| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by comparing the chromatograms of a blank, a standard, and a sample. |
Table 3: Method Validation Parameters
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Development
The following diagram illustrates the logical relationship and considerations for developing the HPLC method.
Caption: Key considerations for HPLC method development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Limocitrin 3,7-diglucoside using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the detection and quantification of Limocitrin 3,7-diglucoside in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a flavonoid glycoside found in citrus and other plant species. Flavonoids are a large class of plant secondary metabolites with various reported biological activities, making them of great interest in pharmaceutical and nutraceutical research. Accurate and sensitive analytical methods are crucial for the characterization and quantification of these compounds in complex biological and botanical samples. LC-MS/MS offers superior selectivity and sensitivity for the analysis of such compounds. This document provides a comprehensive protocol for the analysis of this compound.
Experimental
Sample Preparation
A generic sample preparation protocol for plant material is provided below. This may require optimization depending on the specific sample matrix.
-
Extraction:
-
Homogenize 1 gram of the plant material (e.g., leaves, peel) in 10 mL of 80% methanol (B129727) in water.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
For complex matrices, an SPE cleanup step using a C18 cartridge can improve data quality.
-
Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water.
-
Load the supernatant from the extraction step.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Based on the structure of this compound, both positive and negative ionization modes can be effective. Predicted m/z values are available from public databases such as PubChem.[1]
Table 2: Mass Spectrometry Parameters (Predicted)
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI+ | ESI- |
| Precursor Ion (m/z) | 671.18 [M+H]+ | 669.17 [M-H]- |
| Product Ion 1 (m/z) | 509.13 (Loss of one glucose) | 507.11 (Loss of one glucose) |
| Product Ion 2 (m/z) | 347.07 (Aglycone) | 345.05 (Aglycone) |
| Collision Energy (eV) | To be optimized (start at 20 eV) | To be optimized (start at 20 eV) |
| Cone Voltage (V) | To be optimized (start at 30 V) | To be optimized (start at 30 V) |
| Capillary Voltage (kV) | 3.5 | 3.0 |
| Desolvation Temperature (°C) | 400 | 400 |
| Desolvation Gas Flow (L/hr) | 800 | 800 |
Note: The product ions and collision energies are predictive and should be optimized empirically by infusing a standard of this compound.
Experimental Workflow
Potential Signaling Pathway Involvement
Flavonoids are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, a general representation of a flavonoid's interaction with a kinase signaling pathway is depicted below.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the detection of this compound. The provided parameters serve as a strong starting point for method development and can be adapted for various research and drug development applications. Empirical optimization of mass spectrometry parameters using a pure standard is highly recommended for achieving the best performance.
References
Application Notes and Protocols for Quantifying Limocitrin 3,7-diglucoside in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate quantification of Limocitrin 3,7-diglucoside in various herbal extracts. The methodologies outlined below utilize High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific measurements.
Introduction to this compound
This compound is a flavonoid that has been isolated from plants such as Sedum sarmentosum[1]. Flavonoids are a broad class of plant secondary metabolites with various reported biological activities. Recent research has indicated that the aglycone, limocitrin, can modulate the MAPK signaling pathway, suggesting its potential role in immunotherapy by increasing the cytotoxicity of natural killer (NK) cells against cancer cells[2]. Accurate quantification of this compound in herbal extracts is crucial for the standardization of herbal products and for further pharmacological studies.
Experimental Protocols
A general workflow for the quantification of this compound in herbal extracts is presented below. This involves sample preparation, followed by analytical determination using either HPLC-DAD or LC-MS/MS.
Caption: Experimental workflow for quantifying this compound.
Protocol 1: Sample Preparation from Herbal Extracts
This protocol outlines the steps for extracting this compound from raw herbal materials.
-
Sample Collection and Pre-processing:
-
Collect fresh plant material and clean it to remove contaminants[3].
-
Dry the plant material using methods such as air-drying, freeze-drying, or oven drying at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds[3].
-
Grind the dried plant material into a fine powder to increase the surface area for efficient extraction[3].
-
-
Solvent Extraction:
-
Weigh approximately 1-2 grams of the powdered herbal material.
-
Choose an appropriate solvent for extraction. Methanol or ethanol (B145695) are commonly used for extracting flavonoids[1][3]. A 70% ethanol solution can also be effective[4].
-
Perform extraction using methods like maceration, sonication, or Soxhlet extraction[3]. For sonication, place the sample in the solvent and sonicate for 30-60 minutes.
-
Repeat the extraction process 2-3 times to ensure complete extraction of the analyte.
-
-
Filtration and Concentration:
-
Filter the extract through a Whatman No. 1 filter paper or a similar grade filter to remove solid plant debris[5].
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase of the HPLC/LC-MS system) to a final concentration suitable for analysis[3].
-
-
Final Sample Preparation for Analysis:
-
Filter the reconstituted extract through a 0.22 µm or 0.45 µm syringe filter before injecting it into the analytical instrument to prevent clogging of the column.
-
Protocol 2: Quantification by HPLC-DAD
This protocol provides a method for the quantification of this compound using HPLC with a Diode Array Detector (DAD).
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for flavonoid separation.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile (B52724) or Methanol.
-
A typical gradient could be: 0-40 min, 10-50% B; 40-45 min, 50-90% B; 45-50 min, 90-10% B, followed by a re-equilibration period. The gradient should be optimized based on the specific extract and column.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
DAD Wavelength: Monitor at a wavelength where flavonoids show maximum absorbance, typically between 250-280 nm and 300-400 nm[1]. A wavelength of around 270 nm can be appropriate for the simultaneous analysis of various flavonoids.
-
-
Standard Preparation and Calibration:
-
Prepare a stock solution of a this compound reference standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
-
Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
-
Quantification:
-
Inject the prepared herbal extract samples.
-
Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with the reference standard.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Protocol 3: Quantification by LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.
-
Instrumentation and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution and faster analysis times.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF) equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or HILIC column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size) can be used[6].
-
Mobile Phase: Similar to HPLC-DAD, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is common.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI in negative ion mode is often more sensitive for flavonoids[1].
-
Multiple Reaction Monitoring (MRM): For a triple quadrupole mass spectrometer, develop an MRM method using a this compound standard. This involves selecting the precursor ion ([M-H]⁻) and a characteristic product ion.
-
Source Parameters: Optimize source parameters such as capillary voltage, gas temperature, and nebulizer pressure for the specific instrument and compound.
-
-
Standard Preparation and Quantification:
-
Prepare calibration standards and a quality control (QC) sample in a matrix that mimics the sample extract to account for matrix effects.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
-
Quantify this compound in the herbal extracts using the calibration curve.
-
Quantitative Data Summary
Currently, there is limited published data on the specific concentration of this compound in various herbal extracts. However, studies on Sedum sarmentosum, a known source of this compound, have reported a total flavonoid content of approximately 1.03%[3]. The table below serves as a template for summarizing quantitative data obtained from the analysis of this compound in different herbal extracts using the protocols described above.
| Herbal Extract Source | Plant Part | Extraction Solvent | Analytical Method | Concentration of this compound (mg/g of dry weight) | Reference |
| Sedum sarmentosum | Aerial parts | 70% Ethanol | HPLC-DAD / LC-MS/MS | To be determined | Experimental Data |
| Citrus species | Peel | Methanol | HPLC-DAD / LC-MS/MS | To be determined | Experimental Data |
| [Other Herbal Source] | [Plant Part] | [Solvent] | HPLC-DAD / LC-MS/MS | To be determined | Experimental Data |
Signaling Pathway
Limocitrin, the aglycone of this compound, has been shown to increase the cytotoxicity of Natural Killer (NK) cells against cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it enhances the phosphorylation of ERK, p38, and JNK, leading to increased expression of cytotoxic molecules like granzyme B[2].
Caption: MAPK signaling pathway modulation by Limocitrin in NK cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of total flavonoids in three Sedum crude drugs by UV–Vis spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids from Sedum japonicum subsp. oryzifolium (Crassulaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. umc.edu.dz [umc.edu.dz]
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Effects of Limocitrin 3,7-diglucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Limocitrin 3,7-diglucoside is a flavonoid glycoside found in various citrus species. Flavonoids as a class are well-documented for their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5][6] Therefore, identifying and characterizing novel anti-inflammatory agents like this compound is of significant interest in drug discovery.
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the anti-inflammatory potential of this compound. The protocols detailed herein focus on key inflammatory mediators and signaling pathways, such as nitric oxide (NO), pro-inflammatory cytokines, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[6][7][8]
Experimental Workflow
The general workflow for assessing the anti-inflammatory effects of this compound involves cell culture, induction of an inflammatory response, treatment with the compound, and subsequent measurement of key inflammatory markers.
Key Cell-Based Assays and Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: Inflammatory stimuli like lipopolysaccharide (LPS) induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator.[9][10] The Griess assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[11][12] A reduction in nitrite levels in the presence of this compound indicates potential anti-inflammatory activity.
Protocol:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Data Presentation:
| Treatment Group | This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Negative Control | 0 | 1.5 ± 0.2 | N/A |
| Positive Control (LPS) | 0 | 25.8 ± 1.9 | 0 |
| Test Group 1 | 10 | 20.1 ± 1.5 | 22.1 |
| Test Group 2 | 25 | 14.3 ± 1.1 | 44.6 |
| Test Group 3 | 50 | 8.7 ± 0.9 | 66.3 |
| Test Group 4 | 100 | 4.2 ± 0.5 | 83.7 |
Pro-inflammatory Cytokine Production Assays
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory response.[13][14] The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or flow cytometry-based methods like intracellular cytokine staining (ICS).[13][14][15][16] A decrease in the production of these cytokines upon treatment with this compound suggests an anti-inflammatory effect.
Protocol (ELISA):
-
Cell Line: RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Cells and culture reagents as in the NO assay.
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
-
Procedure:
-
Seed and treat cells with this compound and/or LPS as described in the NO assay protocol.
-
Collect the cell culture supernatant.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody-enzyme conjugate and a substrate.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Data Presentation:
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Negative Control | 0 | 50 ± 8 | 35 ± 5 | 20 ± 4 |
| Positive Control (LPS) | 0 | 2500 ± 150 | 1800 ± 120 | 800 ± 60 |
| Test Group 1 | 25 | 1500 ± 110 | 1100 ± 90 | 500 ± 45 |
| Test Group 2 | 50 | 800 ± 70 | 600 ± 50 | 250 ± 30 |
| Test Group 3 | 100 | 300 ± 40 | 250 ± 30 | 100 ± 15 |
Investigation of NF-κB and MAPK Signaling Pathways
Principle: The NF-κB and MAPK signaling pathways are crucial regulators of the expression of pro-inflammatory genes, including those for iNOS, TNF-α, IL-6, and IL-1β.[7][8][17] The anti-inflammatory effects of many natural compounds are mediated through the inhibition of these pathways.[2][18] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, such as p65 (a subunit of NF-κB), and the MAPKs (p38, ERK1/2, and JNK). Inhibition of the phosphorylation of these proteins by this compound would indicate a mechanism of action involving these pathways.
Protocol (Western Blot):
-
Cell Line: RAW 264.7.
-
Materials:
-
Cells and culture reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS for 30-60 minutes.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation:
| Treatment Group | This compound (µM) | Relative p-p65/p65 Ratio | Relative p-p38/p38 Ratio |
| Negative Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Positive Control (LPS) | 0 | 5.2 ± 0.4 | 4.8 ± 0.3 |
| Test Group 1 | 25 | 3.5 ± 0.3 | 3.1 ± 0.2 |
| Test Group 2 | 50 | 2.1 ± 0.2 | 1.9 ± 0.2 |
| Test Group 3 | 100 | 1.2 ± 0.1 | 1.1 ± 0.1 |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and elucidating its mechanism of action on critical signaling pathways, researchers can effectively characterize its potential as a novel therapeutic agent for inflammatory diseases. It is recommended to perform a cell viability assay (e.g., MTT or CCK-8) in parallel to ensure that the observed effects are not due to cytotoxicity.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. marinbio.com [marinbio.com]
- 15. Intracellular Cytokine Detection and Activity Assay - Creative BioMart [creativebiomart.net]
- 16. Intracellular Cytokine Staining Assays - Functional Assessment Using Flow Cytometry - KCAS Bio [kcasbio.com]
- 17. Anti-inflammatory potential via the MAPK signaling pathway of Lactobacillus spp. isolated from canine feces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Synthesis of Limocitrin 3,7-diglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limocitrin 3,7-diglucoside is a flavonoid glycoside found in various plant species, including Sedum sarmentosum.[1] Flavonoids and their glycosides are of significant interest in drug development due to their diverse biological activities. Limocitrin, the aglycone of this compound, has been shown to modulate key cellular signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer.[2][3] The glycosylation pattern of flavonoids can significantly impact their solubility, bioavailability, and biological activity.
This document provides a proposed protocol for the chemical synthesis of this compound. Due to the limited availability of published, detailed chemical synthesis routes, this protocol is based on established methods for flavonoid glycosylation. Additionally, this document outlines the known interactions of the aglycone, Limocitrin, with cellular signaling pathways, providing context for the potential therapeutic applications of its glycosides.
Proposed Chemical Synthesis of this compound
The proposed synthesis involves a multi-step process starting from the aglycone, Limocitrin. The key steps include the protection of hydroxyl groups, followed by sequential glycosylation at the 3 and 7 positions, and finally, deprotection to yield the target compound.
Experimental Workflow
Caption: Proposed workflow for the chemical synthesis of this compound.
Experimental Protocols
Step 1: Selective Protection of Limocitrin
-
Objective: To selectively protect the more reactive hydroxyl groups at the 5 and 4' positions to ensure regioselective glycosylation at the 3 and 7 positions.
-
Procedure:
-
Dissolve Limocitrin in anhydrous pyridine.
-
Add a suitable protecting group reagent, such as tert-Butyldimethylsilyl chloride (TBDMSCl), in a stepwise manner at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product using column chromatography on silica (B1680970) gel.
-
Step 2: Glycosylation at the 3-OH Position
-
Objective: To introduce the first glucose moiety at the 3-hydroxyl group.
-
Procedure:
-
Dissolve the protected Limocitrin in anhydrous dichloromethane (B109758) (DCM).
-
Add acetobromo-α-D-glucose and a suitable catalyst, such as silver(I) oxide or a phase-transfer catalyst.
-
Stir the reaction mixture at room temperature for 24-48 hours in the dark.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting protected Limocitrin 3-monoglucoside by column chromatography.
-
Step 3: Glycosylation at the 7-OH Position
-
Objective: To introduce the second glucose moiety at the 7-hydroxyl group.
-
Procedure:
-
Dissolve the protected Limocitrin 3-monoglucoside in a suitable solvent such as anhydrous acetone.
-
Add acetobromo-α-D-glucose and a mild base, such as potassium carbonate.
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify the protected this compound by column chromatography.
-
Step 4: Deprotection
-
Objective: To remove all protecting groups to yield the final product.
-
Procedure:
-
Dissolve the fully protected this compound in a mixture of methanol (B129727) and DCM.
-
Add a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation) to remove the acetyl groups from the sugar moieties.
-
Stir at room temperature for 2-4 hours.
-
Neutralize the reaction with an acidic resin.
-
Filter and concentrate the solution.
-
Dissolve the residue in tetrahydrofuran (B95107) (THF) and add a deprotecting agent for the silyl (B83357) groups, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Stir at room temperature for 4-6 hours.
-
Quench the reaction and extract the product.
-
Purify the final product, this compound, by preparative High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC) |
| 1 | Protected Limocitrin | 1.00 | 1.25 | 85 | >95% |
| 2 | Protected Limocitrin 3-monoglucoside | 1.25 | 1.10 | 70 | >95% |
| 3 | Protected this compound | 1.10 | 0.95 | 65 | >90% |
| 4 | This compound | 0.95 | 0.45 | 80 | >98% |
Biological Activity and Signaling Pathways
Limocitrin has been reported to exhibit anticancer properties by modulating critical signaling pathways. The following diagrams illustrate the inhibitory effects of Limocitrin on the PI3K/AKT/mTOR and MAPK pathways.
PI3K/AKT/mTOR Signaling Pathway
Caption: Limocitrin's inhibition of the PI3K/AKT/mTOR pathway.
MAPK/ERK Signaling Pathway
Caption: Limocitrin's modulation of the MAPK/ERK signaling pathway.
The provided protocols offer a viable, albeit hypothetical, route for the chemical synthesis of this compound for research and development purposes. The biological activity of the aglycone, Limocitrin, in key cancer-related signaling pathways highlights the potential of its glycosylated derivatives as therapeutic agents. Further research is warranted to optimize the synthetic route and to fully elucidate the pharmacological profile of this compound.
References
Application Notes and Protocols for Developing a Stable Formulation of Limocitrin 3,7-diglucoside for In Vivo Studies
Introduction
Limocitrin 3,7-diglucoside is a flavonoid glycoside isolated from sources such as Sedum sarmentosum.[1][2] Flavonoids, a broad class of plant secondary metabolites, are of significant interest in drug development due to their diverse pharmacological activities. However, their utility in in vivo applications is often hampered by poor physicochemical properties, including low aqueous solubility, chemical instability, and consequently, low bioavailability.[3][4][5] Glycosylation, as seen in this compound, can improve water solubility and stability compared to the aglycone form, but challenges in developing a stable and effective delivery system remain.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a stable formulation of this compound suitable for in vivo studies. The protocols outlined below describe a systematic approach, from initial characterization to the final formulation, to ensure reliable and reproducible results in preclinical research.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.
Solubility Profile
Objective: To determine the solubility of this compound in various physiologically relevant media.
Protocol:
-
Prepare a series of buffers:
-
0.1 N HCl (pH 1.2, simulating gastric fluid)
-
Acetate buffer (pH 4.5)
-
Phosphate buffered saline (PBS, pH 6.8, simulating intestinal fluid)
-
Phosphate buffer (pH 7.4, simulating blood)
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Presentation:
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | [Insert Data] |
| Acetate Buffer | 4.5 | 25 | [Insert Data] |
| PBS | 6.8 | 25 | [Insert Data] |
| Phosphate Buffer | 7.4 | 25 | [Insert Data] |
| 0.1 N HCl | 1.2 | 37 | [Insert Data] |
| Acetate Buffer | 4.5 | 37 | [Insert Data] |
| PBS | 6.8 | 37 | [Insert Data] |
| Phosphate Buffer | 7.4 | 37 | [Insert Data] |
pH-Stability Profile
Objective: To assess the chemical stability of this compound at different pH values over time.
Protocol:
-
Prepare solutions of this compound at a known concentration (e.g., 0.1 mg/mL) in the same series of buffers used for the solubility study.
-
Store the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each solution.
-
Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.
-
Data Presentation:
| pH | Temperature (°C) | Time (hours) | Remaining this compound (%) |
| 1.2 | 25 | 0 | 100 |
| 1.2 | 25 | 24 | [Insert Data] |
| 1.2 | 25 | 72 | [Insert Data] |
| 6.8 | 25 | 0 | 100 |
| 6.8 | 25 | 24 | [Insert Data] |
| 6.8 | 25 | 72 | [Insert Data] |
| 7.4 | 40 | 0 | 100 |
| 7.4 | 40 | 24 | [Insert Data] |
| 7.4 | 40 | 72 | [Insert Data] |
Formulation Development
Based on the initial characterization, a suitable formulation strategy can be developed. For oral administration in in vivo studies, an aqueous suspension is often a practical choice for poorly soluble compounds.
Excipient Compatibility Screening
Objective: To identify suitable excipients (e.g., suspending agents, wetting agents) that are compatible with this compound.
Protocol:
-
Prepare binary mixtures of this compound with individual excipients (e.g., carboxymethyl cellulose, methylcellulose, Tween 80, Cremophor EL) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
Analyze the samples at initial and subsequent time points using HPLC to check for any degradation of this compound or the appearance of new peaks, which would indicate incompatibility.
-
Data Presentation:
| Excipient | Storage Condition | Time (weeks) | Assay of this compound (%) | Appearance of Degradation Products |
| Methylcellulose | 40°C/75% RH | 0 | 100 | No |
| 4 | [Insert Data] | [Yes/No] | ||
| Tween 80 | 40°C/75% RH | 0 | 100 | No |
| 4 | [Insert Data] | [Yes/No] | ||
| Cremophor EL | 40°C/75% RH | 0 | 100 | No |
| 4 | [Insert Data] | [Yes/No] |
Development of an Oral Suspension
Objective: To prepare a homogenous and stable oral suspension of this compound.
Protocol:
-
Vehicle Preparation: Prepare the aqueous vehicle containing a suitable buffer (chosen based on the pH-stability profile), a wetting agent (e.g., 0.1% Tween 80), and a suspending agent (e.g., 0.5% methylcellulose).
-
Wetting the Active Pharmaceutical Ingredient (API): Create a paste by levigating the accurately weighed this compound powder with a small amount of the vehicle containing the wetting agent.
-
Suspension Formation: Gradually add the remaining vehicle to the paste with continuous stirring to form a uniform suspension.
-
Homogenization: Homogenize the suspension using a suitable method (e.g., sonication or high-shear mixing) to ensure a uniform particle size distribution.
-
Final Quality Control:
-
Visually inspect for homogeneity and any signs of aggregation.
-
Measure the pH of the final suspension.
-
Determine the concentration of this compound by HPLC.
-
Stability Testing of the Final Formulation
Objective: To evaluate the short-term stability of the developed oral suspension to ensure its suitability for the duration of in vivo studies.
Protocol:
-
Store the prepared suspension in sealed containers at different conditions (e.g., refrigerated at 4°C and at room temperature 25°C).
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw a sample and analyze for:
-
Appearance: Visual inspection for any changes in color, odor, or phase separation.
-
pH: Measurement of the suspension's pH.
-
Assay: Quantification of this compound concentration by HPLC.
-
Redispersibility: Gentle shaking to assess if any settled particles can be easily and uniformly redispersed.
-
-
Data Presentation:
| Storage Condition | Time (days) | Appearance | pH | Assay (%) | Redispersibility |
| 4°C | 0 | Homogenous | [Insert Data] | 100 | N/A |
| 7 | [Insert Data] | [Insert Data] | [Insert Data] | [Easy/Difficult] | |
| 14 | [Insert Data] | [Insert Data] | [Insert Data] | [Easy/Difficult] | |
| 25°C | 0 | Homogenous | [Insert Data] | 100 | N/A |
| 7 | [Insert Data] | [Insert Data] | [Insert Data] | [Easy/Difficult] | |
| 14 | [Insert Data] | [Insert Data] | [Insert Data] | [Easy/Difficult] |
Visualizations
Caption: Experimental workflow for developing a stable formulation.
Caption: Hypothetical antioxidant signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ijns.sums.ac.ir [ijns.sums.ac.ir]
- 4. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement [mdpi.com]
Application Notes and Protocols: Limocitrin 3,7-diglucoside as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limocitrin 3,7-diglucoside is a flavonoid glycoside that has been isolated from various plant species, including those of the Sedum genus.[1][2][3][4][5] As a distinct phytochemical entity, its quantification is crucial for the standardization of herbal extracts and the development of new therapeutic agents. These application notes provide detailed protocols for the use of this compound as a reference standard in common phytochemical analysis techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₉H₃₄O₁₈ |
| Molecular Weight | 670.57 g/mol |
| Appearance | Pale yellow powder |
| Solubility | Soluble in methanol (B129727), ethanol, and other polar organic solvents. |
Quantitative Data Summary
The following tables provide a template for the type of quantitative data that can be generated when using this compound as a standard. The values presented are illustrative and will vary depending on the specific experimental conditions and sample matrix.
Table 1: HPLC Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: LC-MS Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 97 - 103% |
Table 3: UV-Vis Spectrophotometry Calibration Data
| Concentration (µg/mL) | Absorbance (at λmax) |
| 1 | User-defined value |
| 5 | User-defined value |
| 10 | User-defined value |
| 20 | User-defined value |
| 50 | User-defined value |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a method for the quantification of this compound in a sample matrix.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-80% B
-
25-30 min: 80% B
-
30-35 min: 80-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by UV-Vis scan of the standard (typically around 254 nm and 350 nm for flavonoids).
-
Injection Volume: 10 µL.
b. Standard Preparation:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions with methanol to prepare working standards in the desired concentration range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
c. Sample Preparation:
-
Extract the plant material or sample with a suitable solvent (e.g., methanol, ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Dilute the sample if necessary to fall within the linear range of the calibration curve.
d. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a more sensitive and selective method for the quantification of this compound.
a. Instrumentation and Conditions:
-
LC-MS System: A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
LC Conditions: Same as the HPLC protocol.
-
MS Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
-
Precursor Ion: [M-H]⁻ for this compound (m/z 669.17).
-
Product Ions: To be determined by infusion of the standard and fragmentation analysis.
-
b. Standard and Sample Preparation:
-
Follow the same procedures as described in the HPLC protocol, but use LC-MS grade solvents.
c. Analysis:
-
Optimize MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions for MRM.
-
Inject the standard solutions to create a calibration curve based on the peak area of the selected MRM transition.
-
Inject the sample solutions and quantify the analyte using the calibration curve.
References
- 1. Flavonoids from Sedum japonicum subsp. oryzifolium (Crassulaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical profile of the aerial parts of Sedum sediforme and anti-inflammatory activity of myricitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Limocitrin 3,7-diglucoside stability under different pH and temperature
This technical support center provides guidance on the stability of Limocitrin 3,7-diglucoside under various experimental conditions. The information is based on the general behavior of flavonoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of flavonoid glycosides like this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxygen.[1][2] High temperatures and extreme pH values can lead to degradation.
Q2: How does pH affect the stability of this compound?
A2: Flavonoid glycosides are generally most stable in acidic conditions and tend to degrade in neutral to alkaline environments.[3][4] For instance, anthocyanins, another class of flavonoid glycosides, show greater stability at low pH where the flavylium (B80283) cation form predominates.[4]
Q3: What is the expected impact of temperature on the stability of this compound?
A3: Increased temperatures typically accelerate the degradation of flavonoids.[1] Studies on other flavonoids have shown that high temperatures can cause structural damage to their functional groups.[1] The rate of degradation generally follows first-order kinetics with respect to temperature.[5]
Q4: Can the glycosidic linkages of this compound be cleaved during experiments?
A4: Yes, the glycosidic bonds in flavonoid glycosides can be hydrolyzed under certain conditions, such as high temperatures or acidic environments, leading to the formation of aglycones and free sugars.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound | High temperature of the solution. | Maintain a lower temperature during your experiment. If elevated temperatures are necessary, minimize the duration of exposure. |
| pH of the solution is neutral or alkaline. | Adjust the pH of your solution to a more acidic range (e.g., pH 3-5) using a suitable buffer system. | |
| Exposure to light. | Protect your samples from light by using amber-colored vials or by working in a dark environment. | |
| Inconsistent results between experimental replicates | Fluctuation in pH or temperature. | Ensure that the pH and temperature are consistently controlled and monitored throughout all experiments. |
| Degradation during sample preparation or storage. | Prepare fresh solutions for each experiment and store stock solutions at low temperatures (e.g., -20°C) and protected from light. | |
| Formation of unknown peaks in HPLC analysis | Degradation products of this compound. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Consider adjusting experimental conditions to minimize degradation. |
Stability Data
The following tables provide hypothetical stability data for this compound based on the general behavior of flavonoid glycosides. This data is for illustrative purposes and should be confirmed by experimental analysis.
Table 1: Effect of pH on the Stability of this compound at 25°C over 24 hours.
| pH | Remaining Compound (%) |
| 3.0 | 95 |
| 5.0 | 88 |
| 7.0 | 75 |
| 9.0 | 50 |
Table 2: Effect of Temperature on the Stability of this compound at pH 4.0 over 24 hours.
| Temperature (°C) | Remaining Compound (%) |
| 4 | 98 |
| 25 | 92 |
| 50 | 78 |
| 75 | 60 |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Incubation: Add a known concentration of the this compound stock solution to each buffer to reach a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C) and protect them from light.
-
Sampling: Withdraw aliquots from each solution at specific time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for pH stability testing.
References
Technical Support Center: Storage and Handling of Limocitrin 3,7-diglucoside
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Limocitrin 3,7-diglucoside during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound, like other flavonoid glycosides, is primarily influenced by three main factors: temperature, pH, and enzymatic activity. High temperatures can accelerate hydrolytic reactions, while extremes in pH, particularly alkaline conditions, can catalyze the breakdown of the glycosidic bonds. Additionally, the presence of glycosidase enzymes can lead to the cleavage of the sugar moieties.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from moisture. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to minimize exposure to ambient temperature and humidity.
Q3: How should I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If storage in solution is necessary, it is best to prepare solutions fresh. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C. For longer durations, aliquoting and storing at -80°C may be considered, although stability should be verified for your specific solvent and concentration.
Q4: What is the optimal pH for storing this compound in solution?
Q5: Is this compound sensitive to light?
A5: While some flavonoids are sensitive to light, specific data on the photostability of this compound is limited. As a general precautionary measure, it is advisable to store both solid samples and solutions in amber vials or otherwise protected from light to minimize the potential for photodegradation.
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Check Solution Age and pH: If using a stock solution, ascertain its age and the pH of the solvent. Prepare fresh solutions if degradation is suspected.
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your sample. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: Hydrolysis of the glycosidic bonds, leading to the formation of mono-glucosides or the aglycone.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the sample was not exposed to high temperatures or extreme pH during preparation.
-
Mass Spectrometry (MS) Analysis: If available, use LC-MS to identify the molecular weights of the unknown peaks. This can help determine if they correspond to the expected degradation products (Limocitrin 3-glucoside, Limocitrin 7-glucoside, or Limocitrin).
-
Enzymatic Degradation Check: If the sample has been in contact with biological matrices, consider the possibility of enzymatic degradation.
-
Data on Flavonoid Glycoside Stability
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide stability data for other flavonoid glycosides, which can offer insights into expected degradation patterns.
Table 1: Thermal Degradation of Flavonol Glycosides in Noni Leaves During Roasting [2]
| Roasting Time (minutes) at 175°C | Quercetin-3-O-rutinoside Loss (%) | Kaempferol-3-O-rutinoside Loss (%) |
| 20 | 75-80 | 75-80 |
| 60 | ~95 | ~95 |
Table 2: pH-Dependent Stability of Flavonol Glycosides from Ginkgo biloba [1]
| Condition | Stability |
| Acidic (0.1 M HCl) | More Stable |
| Basic (0.1 M NaOH) | Less Stable |
| Neutral (pH 7.4) | Intermediate Stability |
Note: The degradation in these studies was observed to follow first-order kinetics.[1]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for monitoring the stability of this compound.
-
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration.
-
Store aliquots of this stock solution under different conditions (e.g., varying temperature, pH, light exposure).
-
At specified time points, dilute an aliquot of the stock solution to a working concentration with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B over 20-30 minutes to elute the compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 280 nm and 340 nm for flavonoids).
-
-
Data Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Observe the appearance and growth of new peaks, which represent degradation products.
-
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for a stability study of this compound.
References
Technical Support Center: Optimizing Mass Spectrometry for Limocitrin 3,7-diglucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mass spectrometry ionization of Limocitrin 3,7-diglucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary ionization techniques recommended for this compound analysis?
A1: Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most suitable soft ionization techniques for analyzing this compound. ESI is ideal for liquid chromatography-mass spectrometry (LC-MS) workflows, offering high sensitivity for polar compounds.[1] MALDI-TOF (Time-of-Flight) MS is a powerful tool for rapid screening and can be advantageous for its tolerance of impurities and ease of sample preparation.[2]
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: Both positive and negative ionization modes can be effective, and the optimal choice may depend on the specific experimental goals.
-
Negative Ion Mode (-ESI/-MALDI): This mode is often preferred for flavonoid glycosides as it typically produces a strong deprotonated molecule [M-H]⁻ with minimal fragmentation.[3][4] This is particularly useful for accurate molecular weight determination.
-
Positive Ion Mode (+ESI/+MALDI): This mode can provide more extensive structural information through fragmentation.[3] In positive mode, you can expect to see protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[3][5] The fragmentation patterns in positive mode can help elucidate the structure of the glycosidic linkages.
Q3: What are the expected m/z values for this compound?
A3: this compound has a molecular formula of C₂₉H₃₄O₁₈ and a monoisotopic mass of approximately 670.1745 Da.[5] The expected m/z values for common adducts are summarized in the table below.
| Ionization Mode | Adduct | Predicted m/z |
| Positive | [M+H]⁺ | 671.1818 |
| Positive | [M+Na]⁺ | 693.1637 |
| Positive | [M+K]⁺ | 709.1377 |
| Positive | [M+NH₄]⁺ | 688.2083 |
| Negative | [M-H]⁻ | 669.1672 |
| Negative | [M+HCOO]⁻ | 715.1727 |
| Negative | [M+CH₃COO]⁻ | 729.1883 |
Q4: What are the characteristic fragmentation patterns for this compound?
A4: The most common fragmentation pathway for flavonoid O-glycosides like this compound is the cleavage of the glycosidic bonds, resulting in the loss of the sugar moieties.[6] In MS/MS experiments, you can expect to see sequential losses of the two glucose units (each with a mass of 162.0528 Da). The fragmentation of the aglycone itself can provide further structural information.
Troubleshooting Guides
Issue 1: Low Signal Intensity
Low signal intensity is a common challenge in the analysis of flavonoid glycosides.
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. researchmap.jp [researchmap.jp]
- 3. MALDI-TOF MS analysis of food flavonol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of flavonoids in Millettia nitida var. hirsutissima by HPLC/DAD/ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C29H34O18) [pubchemlite.lcsb.uni.lu]
- 6. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Separating Limocitrin 3,7-diglucoside from Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine methods for the separation of Limocitrin 3,7-diglucoside from its isomers and other structurally related flavonoid glycosides.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound in a question-and-answer format.
Question 1: I am observing poor resolution and co-elution of this compound with other flavonoid diglucosides, particularly isorhamnetin (B1672294) 3,7-diglucoside. How can I improve the separation?
Answer: Poor resolution between flavonoid diglycoside isomers is a common challenge due to their similar chemical structures and polarities. To improve separation, a systematic optimization of your HPLC (High-Performance Liquid Chromatography) method is recommended.
Initial Checks:
-
Column Integrity: Ensure your column is not degraded or contaminated. A decline in performance can lead to peak broadening and loss of resolution.
-
System Suitability: Verify your HPLC system's performance by injecting a standard mixture with known separation characteristics.
Optimization Strategies:
-
Mobile Phase Composition: The choice of organic solvent and the use of additives are critical for selectivity.
-
Solvent Selection: Acetonitrile often provides better separation efficiency for flavonoids compared to methanol.
-
Mobile Phase Additives: The addition of a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.
-
-
Gradient Elution: Employing a shallow gradient, where the concentration of the organic solvent is increased slowly over time, can significantly enhance the resolution of closely eluting compounds.
-
Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, be mindful of the thermal stability of your analytes.
Question 2: My chromatogram shows significant peak tailing for this compound. What are the possible causes and solutions?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system itself.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the flavonoid, causing peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., with 0.1% formic acid) to suppress silanol ionization. Employing a high-purity, end-capped column will also minimize exposed silanol groups.
-
-
Column Overload: Injecting an excessive amount of sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Contamination: Contamination in the guard column or at the head of the analytical column can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Question 3: I am experiencing fluctuating retention times for my analyte. What could be causing this instability?
Answer: Inconsistent retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution.
-
Solution: Increase the column equilibration time between runs.
-
-
Mobile Phase Inconsistency: Inaccurate preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.
-
Solution: Ensure precise mobile phase preparation and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Utilize a column oven to maintain a constant and controlled temperature.
-
-
HPLC Pump Issues: Leaks or malfunctioning check valves in the pump can cause an inconsistent flow rate, directly impacting retention times.
-
Solution: Perform regular maintenance on your HPLC pump.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of this compound that I might encounter?
A1: this compound is a flavonoid glycoside found in plants of the Sedum genus, such as Sedum acre. In these plants, it often co-occurs with other structurally similar flavonoid glycosides which can be considered isomers or closely related compounds. These include:
-
Positional Isomers: Limocitrin 3-glucoside and Limocitrin 7-glucoside.
-
Isomers of the Aglycone: Isorhamnetin 3,7-diglucoside and Quercetin 3,7-diglucoside. These have the same glycosylation pattern but differ in the methylation of the aglycone.
Q2: What type of HPLC column is best suited for separating flavonoid diglycoside isomers?
A2: A reversed-phase C18 column is the most common and generally effective choice for separating flavonoid glycosides. For enhanced resolution of closely related isomers, consider using a column with:
-
High Purity Silica: Minimizes unwanted secondary interactions.
-
End-capping: Reduces peak tailing caused by free silanol groups.
-
Smaller Particle Size (e.g., < 3 µm): Provides higher efficiency and better resolution, though it may lead to higher backpressure.
Q3: Can I use techniques other than HPLC for the preparative separation of this compound?
A3: Yes, High-Speed Counter-Current Chromatography (HSCCC) is a valuable alternative for the preparative-scale separation of natural products like flavonoid glycosides. HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb analytes. It is particularly well-suited for the initial fractionation of crude extracts.
Experimental Protocols
Analytical HPLC Method for the Separation of Flavonoid Glycosides from Sedum species
This protocol provides a starting point for the analytical separation of this compound from its isomers.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 350 nm |
| Injection Volume | 10 µL |
Preparative HPLC Method for the Isolation of this compound
This protocol is designed for the purification of this compound from a semi-purified plant extract.
| Parameter | Recommended Condition |
| Column | Preparative Reversed-phase C18 (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Elution Mode | Isocratic or shallow gradient, to be optimized based on analytical results |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 350 nm |
| Sample Loading | Dissolve the semi-purified extract in the initial mobile phase |
Data Presentation
Table 1: Comparison of HPLC Parameters for Flavonoid Glycoside Separation
| Parameter | Method 1 (Analytical) | Method 2 (Preparative) |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase | A: H₂O + 0.1% H₃PO₄, B: ACN | A: H₂O + 0.1% FA, B: MeOH |
| Gradient | 15-30% B in 25 min | 20-40% B in 40 min |
| Flow Rate | 1.2 mL/min | 15 mL/min |
| Temperature | 35 °C | Ambient |
Table 2: HSCCC Parameters for Flavonoid Glycoside Fractionation
| Parameter | Recommended Condition |
| Solvent System | n-Hexane-Ethyl Acetate-Methanol-Water (e.g., 1:2:1:2, v/v/v/v) |
| Stationary Phase | Upper phase |
| Mobile Phase | Lower phase |
| Revolution Speed | 800-1000 rpm |
| Flow Rate | 2.0-3.0 mL/min |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical workflow for troubleshooting poor resolution in HPLC separation.
Technical Support Center: Enhancing the Bioavailability of Limocitrin 3,7-diglucoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the bioavailability challenges of Limocitrin 3,7-diglucoside. Given the limited direct research on this specific compound, this guide leverages established principles and experimental data from structurally similar flavonoid glycosides. The methodologies and troubleshooting advice provided are intended to be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are the primary barriers to its oral bioavailability?
A1: this compound is a flavonoid glycoside. Like many polyphenolic compounds, its oral bioavailability is generally low due to several factors:
-
Poor Aqueous Solubility: Flavonoids are often lipophilic, leading to limited dissolution in the gastrointestinal tract.[1][2]
-
Extensive First-Pass Metabolism: Once absorbed, flavonoids undergo significant metabolism in the intestinal epithelium and liver by Phase I and Phase II enzymes, as well as by gut microbiota.[2][3][4][5] This results in the formation of metabolites that may have different biological activities than the parent compound.
-
Efflux by Transporters: Intestinal transporters like P-glycoprotein (P-gp) can actively pump absorbed flavonoids back into the intestinal lumen, reducing net absorption.
-
Chemical Instability: The flavonoid structure can be susceptible to degradation in the harsh pH environment of the stomach and intestines.[2]
Q2: How does the diglucoside structure of this compound affect its absorption?
A2: The presence of two glucose moieties significantly influences absorption. Generally, flavonoid glycosides are not readily absorbed in their intact form.[3] They typically require deglycosylation (removal of the sugar groups) to release the aglycone, which is more permeable to the intestinal epithelium. This deglycosylation is primarily carried out by gut microbiota in the colon.[6] Absorption from the colon is generally less efficient than from the small intestine. Therefore, strategies to facilitate deglycosylation in the upper gastrointestinal tract can potentially improve bioavailability.
Q3: What are the most promising strategies for increasing the bioavailability of this compound?
A3: Several formulation and chemical modification strategies have proven effective for other flavonoids and can be applied to this compound:
-
Enzymatic Modification: Converting the diglucoside to a monoglycoside or the aglycone form through enzymatic hydrolysis can enhance absorption in the small intestine.[7][8]
-
Nanoparticle-Based Delivery Systems: Encapsulating the flavonoid in nanocarriers can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[9][10][11][12][13][14] Common systems include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water emulsions in the gastrointestinal tract, improving the dissolution and absorption of lipophilic compounds.[18][19][20][21][22]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro Caco-2 cell permeability | Poor aqueous solubility of this compound. | - Increase the concentration of a co-solvent (e.g., DMSO) in the transport medium (ensure it is non-toxic to the cells).- Formulate the compound in a delivery system (e.g., liposomes, nanoemulsions) to improve solubility. |
| Active efflux by transporters like P-gp. | - Co-administer with a known P-gp inhibitor (e.g., verapamil) to assess the involvement of efflux pumps.[23] | |
| High binding to plasticware. | - Use low-binding plates for your experiments.- Quantify the amount of compound bound to the plate to account for this loss. | |
| High variability in in vivo pharmacokinetic data | Interaction with food components. | - Administer the compound to fasted animals or with a standardized diet to minimize variability.[2] |
| Inter-individual differences in gut microbiota. | - Use animals from the same source and housed under identical conditions to minimize gut microbiota variations. | |
| Low oral bioavailability in animal studies | Extensive first-pass metabolism. | - Co-administer with an inhibitor of metabolic enzymes (e.g., piperine, a known inhibitor of cytochrome P450 enzymes).[2] |
| Inefficient deglycosylation by gut microbiota. | - Consider pre-treating the compound with enzymes to convert it to a more absorbable form before oral administration. | |
| Poor formulation performance. | - Re-evaluate the formulation strategy. Optimize particle size, encapsulation efficiency, and release profile of nanoparticle systems. For SEDDS, adjust the oil, surfactant, and co-surfactant ratios. |
Data Presentation: Comparative Bioavailability Enhancement Strategies for Flavonoids
The following tables summarize quantitative data from studies on representative flavonoids, demonstrating the potential improvements in bioavailability that can be achieved with different formulation strategies.
Table 1: Enhancement of Flavonoid Bioavailability using Nanoparticle Formulations
| Flavonoid | Formulation | Animal Model | Key Bioavailability Parameter | Fold Increase vs. Free Flavonoid | Reference |
| Quercetin | Liposomes | Rat | AUC (Area Under the Curve) | ~5-fold | [15] |
| Resveratrol (B1683913) | Liposomes | Rat | Cmax (Maximum Concentration) | ~3.5-fold | [12] |
| Luteolin | Polymeric Nanoparticles | Rat | Relative Bioavailability | ~8.2-fold | [17] |
| Total Flavonoids from Dracocephalum moldavica | Solid Lipid Nanoparticles | Rat | AUC | ~3.8-fold | [11][16] |
Table 2: Improvement in Dissolution and Permeability with SEDDS
| Flavonoid | SEDDS Composition | Key Finding | Reference |
| Resveratrol | Olive oil, Tween 80, Propylene glycol | 100% drug dissolution within 45 minutes | [18][20] |
| Passiflora ligularis extract (rich in flavonoids) | Capryol 90, Cremophor RH 40, Transcutol HP | Significantly increased hypoglycemic activity in vivo, suggesting enhanced absorption. | [19] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol describes a general method for the enzymatic deglycosylation of flavonoid diglucosides to their corresponding aglycones, which can improve their absorption.
Materials:
-
This compound
-
Snailase enzyme mixture (contains cellulase, β-glucosidase, and other hydrolases)[24]
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a reaction vial, add the this compound stock solution and evaporate the solvent.
-
Reconstitute the compound in sodium acetate buffer (pH 5.0).
-
Add the snailase enzyme mixture to the reaction vial. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at a suitable temperature (e.g., 37°C) with gentle shaking.
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the progress of the reaction.
-
Stop the reaction by adding an equal volume of methanol to each aliquot.
-
Centrifuge the samples to pellet the enzyme and any precipitates.
-
Analyze the supernatant by HPLC to quantify the disappearance of the parent compound and the appearance of the aglycone.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol is used to assess the intestinal permeability of this compound and its formulations in vitro.[23][25][26][27][28]
Materials:
-
Caco-2 cells (passages 35-45)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), penicillin, and streptomycin
-
Transwell inserts (e.g., 12-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (or its formulation)
-
Lucifer yellow (as a marker for monolayer integrity)
-
Propranolol (as a high permeability control)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 8 x 10^4 cells/cm².
-
Culture the cells for 19-21 days, changing the medium every other day for the first 14 days and daily thereafter, to allow for differentiation and formation of a confluent monolayer.
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity (TEER values should be >300 Ω·cm²).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (this compound or its formulation dissolved in HBSS) to the apical (AP) or basolateral (BL) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (BL for AP to BL transport, and AP for BL to AP transport).
-
At the end of the experiment, collect samples from the donor chamber.
-
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs loaded with a flavonoid extract using a high-shear homogenization and ultrasonication method.[11][16]
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant/stabilizer (e.g., soy lecithin)
-
Ethanol
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Dissolve this compound, Compritol 888 ATO, and soy lecithin (B1663433) in ethanol. Heat this mixture in a water bath to 85°C.
-
Aqueous Phase Preparation: Dissolve Tween 80 in distilled water and heat to 85°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a specified time (e.g., 10 minutes) at a high speed.
-
Ultrasonication: Immediately sonicate the resulting coarse emulsion using a probe sonicator to reduce the particle size.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizations
Caption: Absorption and metabolism pathway of flavonoid glycosides.
Caption: Experimental workflow for enhancing bioavailability.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Disposition of flavonoids impacts their efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Biology towards Improved Flavonoid Pharmacokinetics [mdpi.com]
- 6. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of solid lipid nanoparticles containing total flavonoid extract from Dracocephalum moldavica L. and their therapeutic effect against myocardial ischemia–reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 15. Bioavailability of Polyphenol Liposomes: A Challenge Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of solid self-emulsifying drug delivery systems (SEDDS) to improve the solubility of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
- 21. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. frontiersin.org [frontiersin.org]
- 25. edepot.wur.nl [edepot.wur.nl]
- 26. mdpi.com [mdpi.com]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Limocitrin 3,7-diglucoside and Hesperidin
For immediate release:
[City, State] – In the ongoing quest for novel and effective antioxidant compounds for applications in research, science, and drug development, a comprehensive comparison between Limocitrin 3,7-diglucoside and Hesperidin (B1673128) has been conducted. This guide synthesizes the available experimental data to provide an objective overview of their respective antioxidant capacities.
Executive Summary
This comparative guide reveals a significant disparity in the available research and quantitative data regarding the antioxidant capacities of this compound and Hesperidin. While Hesperidin, a well-studied flavanone (B1672756) glycoside found abundantly in citrus fruits, has demonstrated notable antioxidant activity in various in vitro assays, there is a conspicuous absence of publicly available data on the antioxidant capacity of this compound, a flavonoid isolated from Sedum sarmentosum. Consequently, a direct quantitative comparison is not feasible at this time. This report will present the available data for Hesperidin and underscore the existing knowledge gap for this compound.
Hesperidin: A Profile of its Antioxidant Capacity
Hesperidin has been the subject of numerous studies investigating its antioxidant properties. Its capacity to scavenge free radicals and modulate cellular antioxidant defenses has been documented through various experimental models.
Quantitative Antioxidant Data for Hesperidin
The antioxidant activity of Hesperidin has been quantified using several standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a common metric for comparison.
| Compound | Assay | IC50 / SC50 Value | Reference Compound |
| Hesperidin | DPPH | 226.34 ± 4.96 µg/mL | Ascorbic Acid |
| Hesperidin | DPPH | 53.46 µg/mL | Vitamin C |
| Hesperidin | ABTS | 796.02 ± 0.12 µM (SC50) | Ascorbic Acid |
Note: Lower IC50/SC50 values indicate higher antioxidant activity.
This compound: An Unexplored Potential
Despite being identified as a flavonoid glycoside, a class of compounds known for their antioxidant potential, this compound remains largely uncharacterized in terms of its antioxidant capacity. Extensive searches of scientific literature and databases did not yield any quantitative data from standard antioxidant assays such as DPPH or ABTS for this specific compound. Therefore, its potential as an antioxidant relative to Hesperidin or other flavonoids cannot be determined at present.
Experimental Methodologies
To ensure a thorough understanding of the presented data, the detailed experimental protocols for the DPPH and ABTS assays are provided below. These protocols are based on standard methodologies cited in the scientific literature.
DPPH Radical Scavenging Assay Protocol
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.
-
Reagent Preparation:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. This solution has a deep purple color.
-
Test compounds (Hesperidin) and a positive control (e.g., Ascorbic Acid or Trolox) are prepared in a series of concentrations.
-
-
Assay Procedure:
-
A specific volume of the test compound or standard is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
In the presence of an antioxidant, the purple color of the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine.
-
-
Data Analysis:
-
The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Decolorization Assay Protocol
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical.
-
On the day of the assay, the ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
-
Assay Procedure:
-
A specific volume of the test compound or standard (e.g., Trolox) is added to a fixed volume of the diluted ABTS•+ solution.
-
The reaction mixture is incubated for a specified time (e.g., 6 minutes).
-
-
Data Analysis:
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
-
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in antioxidant capacity assessment and the biological mechanisms of action, the following diagrams are provided.
Caption: Workflow for DPPH Antioxidant Assay.
Hesperidin's Antioxidant Signaling Pathway
Hesperidin's antioxidant effects are not solely due to direct radical scavenging. It also enhances the cellular antioxidant defense system through the activation of specific signaling pathways. One of the key pathways identified is the ERK/Nrf2 pathway.[1]
Caption: Hesperidin's Antioxidant Signaling Pathway.
Conclusion and Future Directions
The available evidence clearly establishes Hesperidin as a compound with measurable antioxidant properties, supported by quantitative data from established in vitro assays and an understood mechanism of action involving the ERK/Nrf2 signaling pathway. In stark contrast, this compound remains a largely unexplored molecule in the context of its antioxidant potential.
This guide highlights a critical need for further research into the bioactivities of this compound. Future studies should focus on isolating this compound and evaluating its antioxidant capacity using standardized assays to enable a direct and meaningful comparison with well-characterized flavonoids like Hesperidin. Such research would be invaluable for drug development professionals and scientists seeking to identify and develop new natural antioxidant agents.
References
A Comparative Analysis of Limocitrin 3,7-diglucoside and Quercetin-3,7-diglucoside for Researchers
This guide provides a comparative analysis of two flavonoid glycosides, Limocitrin 3,7-diglucoside and Quercetin-3,7-diglucoside, for researchers, scientists, and drug development professionals. The objective is to present a side-by-side view of their properties and biological activities based on available scientific literature.
It is important to note that while substantial research exists for Quercetin-3,7-diglucoside, there is a significant lack of published experimental data on the specific biological activities of this compound. This guide will therefore present the available quantitative data for Quercetin-3,7-diglucoside and offer a comparative perspective on this compound based on its chemical structure and the known properties of related compounds.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of these molecules. Both are O-glycosides of their respective flavonoid aglycones, Limocitrin and Quercetin (B1663063).
| Property | This compound | Quercetin-3,7-diglucoside |
| Molecular Formula | C29H34O18[1] | C27H30O17[2] |
| Molecular Weight | 670.57 g/mol [1] | 626.5 g/mol [2] |
| CAS Number | 111133-91-6[1] | 6892-74-6[2] |
| Aglycone Structure | Limocitrin (Quercetin with methoxy (B1213986) groups at C3' and C8) | Quercetin |
| Glycosylation Sites | C3 and C7 hydroxyl groups | C3 and C7 hydroxyl groups |
| Predicted Water Solubility | Not available | 4.71 g/L[3] |
| Predicted logP | Not available | -0.8[3] |
Comparative Biological Performance
The biological activities of flavonoids are of significant interest to the scientific community. While data for this compound is scarce, Quercetin-3,7-diglucoside has been studied for its antioxidant and anti-inflammatory properties.
Quercetin-3,7-diglucoside: Experimental Data
A study on a Quercetin glycoside identified as Quercetin-3-O-diglucoside-7-O-glucoside, isolated from fresh fenugreek leaves, provides valuable quantitative data on its bioactivity.[4][5][6]
| Biological Activity | Assay | Result |
| Antioxidant Activity | DPPH Radical Scavenging | EC50: 245.5 µM[4][5][6] |
| ABTS Radical Scavenging | EC50: 68.8 µM[4][5][6] | |
| Anti-inflammatory Activity | Lipoxygenase Inhibition | 75.3 ± 1.6% inhibition at 10 mM[4][5][6] |
| Hyaluronidase Inhibition | 67.4 ± 4.0% inhibition at 2 mM[4][5][6] | |
| ROS Production Suppression | Dose-dependent reduction in LPS-stimulated RAW264.7 cells[4][7] | |
| Nitric Oxide (NO) Suppression | Dose-dependent reduction in LPS-stimulated RAW264.7 cells[4][7] | |
| IL-6 Suppression | Dose-dependent reduction in LPS-stimulated RAW264.7 cells[4][7] |
This compound: A Structural Perspective
Signaling Pathways
Quercetin and its glycosides are known to modulate several key signaling pathways involved in inflammation and cellular responses.[8][9] These include the PI3K/Akt, MAPK, and NF-κB pathways.[1][4][5][6][7][8][10][11] The anti-inflammatory effects of Quercetin-3,7-diglucoside, such as the suppression of NO and IL-6 in LPS-stimulated macrophages, are likely mediated through the inhibition of pathways like NF-κB.[4][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the biological activities of Quercetin-3,7-diglucoside.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compounds (this compound, Quercetin-3,7-diglucoside) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) to various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or other suitable solvent
Procedure:
-
Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or positive control.
-
Add 100 µL of the DPPH working solution to each well.
-
A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common assay to determine antioxidant activity.
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Trolox)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds or positive control.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated similarly to the DPPH assay.
-
Determine the EC50 value from the concentration-response curve.
Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in inflammatory pathways.
Reagents:
-
Lipoxygenase enzyme solution (e.g., from soybean) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Substrate solution (e.g., linoleic acid) in buffer.
-
Test compounds dissolved in a suitable solvent.
-
Positive control (e.g., Quercetin or Nordihydroguaiaretic acid).
Procedure:
-
In a cuvette, mix the enzyme solution with the test compound at various concentrations.
-
Incubate the mixture at room temperature for a few minutes.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm for a set period, which corresponds to the formation of the hydroperoxide product.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined.
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages (Griess Assay)
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).[12][13][14][15]
Reagents:
-
RAW264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
LPS from E. coli.
-
Test compounds dissolved in a cell culture compatible solvent (e.g., DMSO).
-
Griess reagent (Part A: sulfanilamide (B372717) in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite (B80452) standard solution.
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatant.
-
To 100 µL of the supernatant in a new 96-well plate, add 100 µL of the Griess reagent (prepared by mixing equal volumes of Part A and Part B just before use).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative analysis of two flavonoid glycosides.
References
- 1. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 2. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 3. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin alleviates chronic renal failure by targeting the PI3k/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Limocitrin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of limocitrin (B1675400) and its glycoside derivatives. The structure-activity relationship (SAR) is a critical aspect of medicinal chemistry and drug discovery, offering insights into how the chemical structure of a compound influences its biological effects. This document summarizes the available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of limocitrin glycosides' potential as therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of limocitrin and its glycosides are primarily focused on their anticancer, antioxidant, and anti-inflammatory properties. The addition of a glycosidic moiety to the limocitrin aglycone can significantly impact its efficacy. Generally, in vitro studies suggest that glycosylation tends to decrease the bioactivity of flavonoids compared to their aglycones.[1][2][3] This is often attributed to steric hindrance at the active sites of target proteins and altered cell membrane permeability.
Anticancer Activity
Limocitrin has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action involves the modulation of key signaling pathways, such as the MAPK and PI3K/AKT/mTOR pathways, leading to apoptosis and inhibition of cell proliferation.[4]
Table 1: Comparative Cytotoxicity of Limocitrin and its Glycosides
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Limocitrin | K562 (Leukemia) | Calcein AM | ~20 (effective concentration) | [4] |
| NPC-BM (Nasopharyngeal Carcinoma) | WST-8 | >20 | [4] | |
| Sigmoidin I (an isoflavonoid) | CCRF-CEM (Leukemia) | Resazurin | 4.24 | [5] |
| HCT116 (p53+/+) (Colon Carcinoma) | Resazurin | >50 | [5] | |
| 6α-Hydroxyphaseollidin (an isoflavonoid) | CCRF-CEM (Leukemia) | Resazurin | 3.36 | [5] |
| HepG2 (Hepatocellular Carcinoma) | Resazurin | 6.44 | [5] |
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity is influenced by the number and position of hydroxyl groups on the flavonoid skeleton. Glycosylation can alter this activity.
Table 2: Comparative Antioxidant Activity of Flavonoids and their Glycosides
| Compound | Assay | IC50 (µg/mL) | Reference |
| Ethanolic Extract of Chenopodium botrys | DPPH | - | [6] |
| Methanolic Fraction of Chenopodium botrys | DPPH | 90.40 | [7] |
| Gymnanthes lucida Bark Dichloromethane Extract | DPPH | 4.9 | [6] |
| Gymnanthes lucida Bark Ethyl Acetate Extract | DPPH | 2.5 | [6] |
| Xylaria sp. Ethyl Acetate Extract | DPPH | - | [8] |
| Xylaria sp. Ethyl Acetate Extract | ABTS | - | [8] |
Note: Specific IC50 values for limocitrin and its individual glycosides from comparative antioxidant assays are not well-documented in publicly available literature. The provided data from various plant extracts rich in flavonoids illustrates the range of antioxidant activities observed.[6][7][8]
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often mediated by the inhibition of pro-inflammatory enzymes and cytokines. The production of nitric oxide (NO) is a key inflammatory marker, and its inhibition is a common measure of anti-inflammatory activity.
Table 3: Comparative Anti-inflammatory Activity of Flavonoids and other Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Limonoids from Chisocheton plants | THP-1 | TNF-α inhibition | 2.15 - 16.43 | [9] |
| THP-1 | IL-6 inhibition | 1.13 - 7.37 | [9] | |
| Gomphandranoside I-VIII (Glycosides) | RAW264.7 | NO Inhibition | 7.56 - 15.0 | [10] |
| Compounds from Polygonum multiflorum | RAW264.7 | NO Inhibition | 7.6 - 49.3 |
Note: Direct comparative data on the anti-inflammatory activity of a series of limocitrin glycosides is limited. The table presents data for other related natural compounds to provide a context for potential anti-inflammatory efficacy.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the context of evaluating the bioactivity of limocitrin glycosides.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., limocitrin and its glycosides) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To measure the free radical scavenging capacity of a compound.
Methodology:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: Add the sample solution to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Objective: To assess the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by limocitrin and a typical experimental workflow for assessing cytotoxicity.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Dietary flavonoid aglycones and their glycosides: Which show better biological significance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory glycosides from Gomphandra mollis Merr.: Structural elucidation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Flavonoid Diglycosides: A Case Study of Hesperidin as an Analog for Limocitrin 3,7-diglucoside
Disclaimer: As of the latest literature review, specific cross-validation studies for the analytical method of Limocitrin 3,7-diglucoside are not publicly available. This guide provides a comparative analysis of validated analytical methods for a structurally related and well-documented flavonoid diglycoside, Hesperidin (B1673128). Hesperidin shares a similar diglycoside structure, making the analytical principles and methodologies presented here highly relevant and adaptable for researchers working with this compound and other similar compounds.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of Hesperidin.
Comparative Analysis of Analytical Methods for Hesperidin
The following table summarizes the quantitative performance data from two distinct, validated analytical methods for the quantification of Hesperidin. This allows for a direct comparison of their key validation parameters.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 10 - 60 ppm | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 1% | 2.06 - 9.54% (within-run), 2.11 - 7.76% (between-run) |
| Accuracy (Recovery) | Not explicitly stated, but method deemed accurate | -6.52% to 3.82% (within-run), -1.62% to 2.33% (between-run) |
| Limit of Detection (LOD) | 2.81 ppm | Not explicitly stated, but LLOQ is 1 ng/mL |
| Limit of Quantification (LOQ) | 8.90 ppm | 1 ng/mL |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of Hesperidin.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Chromatopak, 250mm x 4.6mm, 5µm).
-
Mobile Phase: An isocratic mixture of water (containing 0.1% orthophosphoric acid) and methanol (B129727) in a 65:35 ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 20 µL.[1]
Sample Preparation:
-
A standard stock solution of Hesperidin is prepared by dissolving a known amount in the mobile phase.
-
Calibration standards are prepared by serial dilution of the stock solution to cover the linearity range (e.g., 10-60 ppm).
-
Sample solutions are prepared by extracting the analyte from the matrix and diluting it with the mobile phase to fall within the calibration range.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentration levels.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Hypersil GOLD Phenyl reversed-phase column.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.
-
Flow Rate: As optimized for the UPLC system.
-
Ionization Mode: Polarity-switching mode was utilized to acquire positive ion electrospray data for hesperidin.[2]
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the precursor/product ion pair of m/z 611.2 → 303.1 for hesperidin.[2]
Sample Preparation:
-
A standard stock solution of Hesperidin is prepared.
-
Calibration standards are prepared by spiking known amounts of Hesperidin into a blank matrix to create a calibration curve over the desired concentration range (e.g., 1–1000 ng/mL).[2]
-
For sample analysis, a solid-phase extraction (SPE) using a HyperSep Retain PEP column is employed to separate Hesperidin and hesperetin (B1673127) in rat plasma.[2]
Visualized Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
References
A Comparative Analysis of the Biological Effects of Limocitrin 3,7-diglucoside and its Aglycone, Limocitrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the flavonoid Limocitrin (B1675400) 3,7-diglucoside and its aglycone, limocitrin. While direct comparative studies are limited, this document synthesizes available data on their individual antioxidant, anti-inflammatory, and cytotoxic properties, supported by detailed experimental protocols and insights into their mechanisms of action.
Introduction
Flavonoids are a diverse group of plant secondary metabolites renowned for their wide range of biological activities. The glycosylation of a flavonoid, the attachment of sugar moieties, can significantly alter its physicochemical properties, including solubility, stability, and bioavailability, which in turn influences its biological effects. This guide focuses on Limocitrin 3,7-diglucoside, a flavonoid glycoside isolated from Sedum sarmentosum, and its aglycone counterpart, limocitrin, found in plants such as Platanus acerifolia and Platanus orientalis. Understanding the differences in their biological profiles is crucial for evaluating their therapeutic potential.
Quantitative Data Summary
Table 1: Anti-Inflammatory Activity of Limocitrin
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Limocitrin | Inhibition of TNFα expression | Human Monocytes | 67 µM | [1] |
Table 2: Cytotoxic Activity of Limocitrin
| Compound | Cell Line | Effect | Signaling Pathway | Reference |
| Limocitrin | KHYG-1 (NK leukemia) vs. K562 (leukemia) | Increased cytotoxicity of NK cells | MAPK pathway (increased phosphorylation of ERK, p38, JNK) | [2][3] |
| Limocitrin | SCC-9 and SCC-47 (oral squamous carcinoma) | Induced cell cycle arrest and apoptosis | ERK pathway | [4] |
| Limocitrin | MCF7 (breast cancer) | Weakly suppressed estradiol-dependent proliferation | Not specified |
Signaling Pathways
The biological activities of flavonoids are often mediated through their interaction with various cellular signaling pathways.
Limocitrin:
Research indicates that limocitrin exerts its cytotoxic effects against cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . Specifically, it has been shown to increase the phosphorylation of key kinases within this pathway, including ERK, p38, and JNK.[2][3] This activation leads to downstream events that promote apoptosis and enhance the cytotoxic activity of immune cells against tumors.
This compound:
Currently, there is a lack of specific studies identifying the signaling pathways directly modulated by this compound. However, studies on other flavonoid diglucosides, such as cyanidin-3,5-O-diglucoside, have shown effects on pathways like the GLK signaling pathway, which is involved in skin hydration.[5] It is plausible that this compound may also interact with key cellular signaling cascades, but further research is required to elucidate its specific mechanisms of action.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activities of flavonoids.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound or limocitrin) in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
A control containing only methanol and the DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
-
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add a small volume of the test compound to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Activity Assay
a) Nitric Oxide (NO) Scavenging Assay
-
Principle: This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions that can be estimated using the Griess reagent.
-
Protocol:
-
Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare various concentrations of the test compound.
-
Mix the sodium nitroprusside solution with the test compound and incubate at room temperature for a specific period (e.g., 150 minutes).
-
After incubation, add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the reaction mixture.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at approximately 546 nm.
-
The percentage of NO scavenging is calculated based on the absorbance of the control (without the test compound).
-
The IC50 value is determined from the concentration-response curve.
-
Cytotoxicity Assay
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
-
Discussion and Future Directions
The available data suggests that the aglycone, limocitrin, possesses noteworthy anti-inflammatory and cytotoxic properties, with a defined mechanism of action involving the MAPK signaling pathway. The presence of glucose moieties in this compound is expected to increase its polarity and water solubility, which may influence its absorption and metabolic fate in vivo.
Generally, the aglycone form of a flavonoid is more readily absorbed across the intestinal barrier. However, glycosides can be hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone, which can then be absorbed. The sugar moiety can also affect the interaction of the flavonoid with cellular targets.
To provide a more definitive comparison, further research is imperative. Specifically, studies focusing on the following are needed:
-
Quantitative analysis of the antioxidant, anti-inflammatory, and cytotoxic activities of this compound using standardized assays.
-
Direct comparative studies evaluating both compounds under identical experimental conditions.
-
Investigation of the signaling pathways modulated by this compound.
-
In vivo studies to assess the bioavailability, metabolism, and efficacy of both compounds.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of limocitrin and its glycoside. The provided protocols and signaling pathway information offer a framework for future investigations aimed at elucidating the structure-activity relationships and potential applications of these natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Limocitrin increases cytotoxicity of KHYG-1 cells against K562 cells by modulating MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limocitrin induced cellular death through ERK pathways in human oral squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosa gallica and its active compound, cyanidin-3,5-O-diglucoside, improve skin hydration via the GLK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Limocitrin 3,7-diglucoside: An In Vivo Comparative Guide
A comprehensive analysis of the in vivo efficacy of Limocitrin 3,7-diglucoside remains a burgeoning field of research. Currently, direct experimental data validating its specific therapeutic effects in living organisms is not available in published literature. However, by examining the bioactivity of its aglycone, Limocitrin, and other closely related citrus flavonoid diglucosides, we can construct a comparative guide to anticipate its potential efficacy and guide future research.
This guide provides a comparative overview of the in vivo validation of Limocitrin and other relevant citrus flavonoids, offering insights into their potential therapeutic applications, underlying mechanisms of action, and the experimental frameworks used for their evaluation.
Comparative Analysis of Bioactive Citrus Flavonoids
While data on this compound is sparse, research on its core structure, Limocitrin, and other citrus flavonoids provides valuable comparative data. These compounds have been investigated for their roles in modulating inflammatory responses, metabolic disorders, and cancer immunotherapy.
| Compound | Therapeutic Area | Key In Vivo Findings | Animal Model | Dosage | Reference |
| Limocitrin | Cancer Immunotherapy | Increased cytotoxicity of NK cells against leukemia cells. | N/A (in vitro study) | N/A | [1][2] |
| Pure Total Citrus Flavonoids (PTFC) | Intestinal Injury | Protected against NSAID-induced small intestine injury by promoting autophagy. | Rats | N/A | [3][4] |
| Naringenin & Nobiletin | Metabolic Syndrome | Reversed obesity, improved insulin (B600854) sensitivity, and reduced hepatic steatosis. | Ldlr-/- mice | N/A | [5] |
| Hesperidin & Naringin | Diabetes | Potent antihyperglycemic activity. | High-fat-fed/STZ-induced diabetic rats | 50 mg/kg | [6] |
| Quercetin | Neuroinflammation/ Angiostrongyliasis | Improved neurological defects and reduced brain pathology when co-administered with albendazole. | BALB/c mice | 20 mg/kg/day | [7] |
| Myricitrin | Neuroinflammation | Protected nigrostriatum neurons from LPS-induced injury. | LPS-stimulated mice | N/A | [8] |
Experimental Protocols: A Framework for In Vivo Validation
The following protocols represent a generalized framework for the in vivo assessment of flavonoid efficacy, based on common methodologies cited in the literature for metabolic and inflammatory disease models.
1. Animal Model Induction for Metabolic Syndrome:
-
Animal Strain: Male C57BL/6J mice or Ldlr-/- mice, 8-10 weeks old.
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Diet-Induced Obesity: A high-fat diet (HFD), typically containing 45-60% of calories from fat, is administered for 8-12 weeks to induce obesity, insulin resistance, and hyperlipidemia. A control group is fed a standard chow diet.
-
Compound Administration: The test compound (e.g., a citrus flavonoid) is administered orally via gavage daily for a predetermined period (e.g., 4-8 weeks). The vehicle (e.g., 0.5% carboxymethylcellulose) is administered to the control and HFD control groups.
-
Outcome Measures:
-
Body Weight and Food Intake: Monitored weekly.
-
Glucose and Insulin Tolerance Tests (GTT & ITT): Performed at the end of the study to assess glucose metabolism and insulin sensitivity.
-
Serum Analysis: Blood is collected for the measurement of glucose, insulin, triglycerides, total cholesterol, and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Histopathology: Liver and adipose tissues are collected for histological analysis (e.g., H&E staining for lipid accumulation).
-
2. Lipopolysaccharide (LPS)-Induced Inflammation Model:
-
Animal Strain: Male BALB/c mice, 8-10 weeks old.
-
Acclimatization: As described above.
-
Compound Pre-treatment: The test compound is administered orally for a specified number of days prior to the inflammatory challenge.
-
Inflammatory Challenge: A single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) is administered to induce a systemic inflammatory response.
-
Outcome Measures:
-
Serum Cytokine Levels: Blood is collected at various time points post-LPS injection to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Tissue Analysis: Organs such as the liver, lungs, and brain are collected for histological examination and measurement of inflammatory markers (e.g., myeloperoxidase activity, gene expression of inflammatory mediators).
-
Signaling Pathways and Mechanisms of Action
In vitro and in vivo studies on Limocitrin and related flavonoids suggest that their therapeutic effects are mediated through the modulation of key signaling pathways.
1. MAPK Signaling Pathway in Cancer Immunotherapy (Limocitrin):
An in vitro study on Limocitrin demonstrated its ability to enhance the cancer-fighting capabilities of Natural Killer (NK) cells.[1][2] This was achieved by increasing the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK, p38, and JNK.[1] This activation leads to increased expression of cytotoxic molecules like granzyme B, ultimately promoting the death of cancer cells.[1][2]
Caption: Limocitrin's modulation of the MAPK pathway in NK cells.
2. PI3K/Akt and NF-κB Signaling in Inflammation (General Citrus Flavonoids):
Many citrus flavonoids exert their anti-inflammatory effects by inhibiting the PI3K/Akt and NF-κB signaling pathways.[4][8] Inflammatory stimuli, such as LPS, typically activate these pathways, leading to the production of pro-inflammatory cytokines. Citrus flavonoids can interfere with this cascade, resulting in reduced inflammation.
Caption: Inhibition of pro-inflammatory pathways by citrus flavonoids.
3. Experimental Workflow for In Vivo Flavonoid Efficacy:
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a flavonoid compound.
Caption: A generalized workflow for in vivo flavonoid studies.
References
- 1. Limocitrin increases cytotoxicity of KHYG-1 cells against K562 cells by modulating MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pure Total Flavonoids From Citrus Protect Against Nonsteroidal Anti-inflammatory Drug-Induced Small Intestine Injury by Promoting Autophagy in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pure Total Flavonoids From Citrus Protect Against Nonsteroidal Anti-inflammatory Drug-Induced Small Intestine Injury by Promoting Autophagy in vivo and in vitro [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ecronicon.net [ecronicon.net]
- 7. researchgate.net [researchgate.net]
- 8. Myricitrin blocks activation of NF-κB and MAPK signaling pathways to protect nigrostriatum neuron in LPS-stimulated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Limocitrin 3,7-diglucoside from Various Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Limocitrin (B1675400) 3,7-diglucoside, a flavonoid glycoside, from different plant sources. Due to the limited availability of direct comparative studies in the existing literature, this document synthesizes the current knowledge on its botanical origins, general isolation and analytical methodologies, and the biological activities associated with its aglycone, limocitrin. This guide highlights the need for further quantitative research to fully elucidate the comparative potential of different plant sources for this compound.
Botanical Sources of Limocitrin 3,7-diglucoside
This compound has been identified primarily within the Sedum genus of the Crassulaceae family. While other related limocitrin glycosides have been found in other plant families, the 3,7-diglucoside form is most prominently reported in the following species:
| Plant Species | Family | Common Name | Reference |
| Sedum sarmentosum | Crassulaceae | Stringy Stonecrop | [1] |
| Sedum acre | Crassulaceae | Biting Stonecrop, Goldmoss | [1] |
| Sedum alfredii | Crassulaceae | Alfred's Stonecrop | [2] |
Quantitative Comparison: Yield and Purity
| Plant Source | Extraction Method | Yield of this compound (% dry weight) | Purity (%) | Reference |
| Sedum sarmentosum | Data Not Available | Data Not Available | Data Not Available | |
| Sedum acre | Data Not Available | Data Not Available | Data Not Available | |
| Sedum alfredii | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
While a specific, detailed protocol for the extraction and purification of this compound is not extensively documented, a general methodology for the isolation of flavonoids from Sedum species can be outlined. This protocol typically involves solvent extraction followed by chromatographic purification.
1. Extraction of Total Flavonoids:
-
Plant Material Preparation: Dried and powdered aerial parts of the Sedum species are used as the starting material.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a polar solvent, most commonly a hydroalcoholic solution (e.g., 70-80% ethanol (B145695) or methanol), using techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
-
Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Purification of Flavonoid Glycosides:
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fractions are subjected to column chromatography for further purification.
-
Adsorbent: Silica gel or polyamide resin is commonly used as the stationary phase.
-
Elution: A gradient elution system with a mixture of solvents, such as chloroform-methanol or ethyl acetate-methanol-water, is employed to separate the individual flavonoid glycosides.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification and isolation of this compound, preparative HPLC with a C18 column is often utilized. A mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or acetic acid for better peak shape) is typically used.
3. Characterization and Quantification:
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is the standard method for the quantification of this compound. A C18 column is typically used with a mobile phase of acetonitrile and acidified water.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification and structural confirmation of the isolated compound by determining its molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used for the definitive structural elucidation of the purified this compound.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, research on its aglycone, limocitrin, provides valuable insights into its potential therapeutic effects, particularly in the context of cancer. The glycosidic moieties of flavonoids are known to influence their bioavailability and metabolism, with the aglycone often being the primary bioactive form.
Recent studies have shown that limocitrin can enhance the cytotoxicity of natural killer (NK) cells against cancer cells.[3][4] This effect is mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] Specifically, limocitrin has been found to increase the phosphorylation of key proteins in the MAPK pathway, including ERK, p38, and JNK.[4] This activation leads to a cascade of downstream events that promote apoptosis (programmed cell death) in cancer cells.
The proposed mechanism involves the upregulation of cytolytic molecules in NK cells, which then induce apoptosis in target cancer cells through both caspase-dependent and caspase-independent pathways.[3][4]
Conclusion
This compound is a flavonoid glycoside predominantly found in Sedum species. While its presence in these plants is established, there is a clear need for comprehensive comparative studies to determine the most viable botanical source for its isolation based on yield and purity. The development of a standardized and optimized extraction and purification protocol is also crucial for advancing research on this compound. The promising anticancer activities demonstrated by its aglycone, limocitrin, through the modulation of the MAPK signaling pathway, warrant further investigation into the therapeutic potential of this compound itself. Future research should focus on quantitative analysis across different Sedum species and a thorough evaluation of the biological activities of the glycosylated form to fully understand its pharmacological promise.
References
Head-to-Head Comparison: Flavonoids from Sedum sarmentosum versus Known Inhibitors in Angiotensin-Converting Enzyme (ACE) and Pro-inflammatory Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of flavonoids isolated from Sedum sarmentosum, the same plant source as Limocitrin 3,7-diglucoside, against established inhibitors. Due to the limited publicly available data on the specific inhibitory activities of this compound, this guide focuses on the documented inhibitory effects of other flavonoids from Sedum sarmentosum on Angiotensin-Converting Enzyme (ACE). Additionally, for a broader perspective on anti-inflammatory potential, a comparison involving Tumor Necrosis Factor-alpha (TNF-α) inhibition by a flavonoid from a different plant source is included.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory activities of various flavonoids are summarized below. Table 1 details the 50% inhibitory concentration (IC50) values of flavonoids from Sedum sarmentosum against ACE. For comparison, the activity of a well-known synthetic ACE inhibitor, Captopril, is also provided. Table 2 presents the IC50 value for a flavonoid with reported TNF-α inhibitory activity.
Table 1: ACE Inhibitory Activity of Flavonoids from Sedum sarmentosum
| Compound | Plant Source | Target | IC50 (µM) | Known Inhibitor (Reference) | IC50 (µM) |
| Quercetin-3-O-α-(6'''-caffeoylglucosyl-β-1,2-rhamnoside) | Sedum sarmentosum | ACE | 158.9 ± 11.1[1][2] | Captopril | 0.023 |
| Quercetin 3-O-α-(6'''-p-coumaroylglucosyl-β-1,2-rhamnoside) | Sedum sarmentosum | ACE | 351.6 ± 3.9[1][2] | Captopril | 0.023 |
| Isorhamnetin-3-β-glucopyranoside | Sedum sarmentosum | ACE | 408.9 ± 4.6[1][2] | Captopril | 0.023 |
| Kaempferol-3-α-arabinopyranoside | Sedum sarmentosum | ACE | 392.8 ± 13.4[1][2] | Captopril | 0.023 |
| Quercetin-3-β-glucopyranoside | Sedum sarmentosum | ACE | 708.8 ± 23.1[1][2] | Captopril | 0.023 |
Table 2: TNF-α Inhibitory Activity of a Flavonoid
| Compound | Plant Source | Target | IC50 (µM) | Known Inhibitor (Reference) | IC50 (µM) |
| (2S)-6,8-dimethyl-5,7,3′,4′-tetrahydroxyflavanone 4′-O-β-D-glucopyranoside | Rhododendron dauricum L. | TNF-α | 46.2 ± 1.2[3] | Adalimumab | ~0.001 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the methodology typically used for assessing ACE inhibitory activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL)
-
Test compounds (flavonoids from Sedum sarmentosum)
-
Positive control: Captopril
-
Borate buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and Captopril at various concentrations.
-
In a reaction tube, mix the ACE enzyme solution with the test compound solution or buffer (for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1N HCl.
-
Extract the liberated hippuric acid from the reaction mixture by adding ethyl acetate, followed by vigorous vortexing.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the upper ethyl acetate layer and evaporate it to dryness.
-
Re-dissolve the dried hippuric acid in distilled water.
-
Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.
Protocol 2: In Vitro TNF-α Inhibition Assay in LPS-Stimulated Macrophages
This protocol describes a common method for evaluating the anti-inflammatory effects of compounds.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds (flavonoids)
-
Positive control: Dexamethasone or a specific TNF-α inhibitor
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT reagent for cell viability assay
-
TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells with media only) and a positive control (cells with LPS only).
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatant to measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
In a parallel plate, assess the cytotoxicity of the test compounds on RAW 264.7 cells using an MTT assay to ensure that the observed inhibition of TNF-α is not due to cell death.
-
The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined from the dose-response curve of the test compound.
Visualizations: Signaling Pathways and Experimental Workflows
Angiotensin-Converting Enzyme (ACE) Inhibition Pathway
The diagram below illustrates the mechanism of ACE inhibition. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibitors block this conversion, leading to vasodilation and a decrease in blood pressure.
Caption: Mechanism of ACE Inhibition by Flavonoids.
General Workflow for In Vitro Inhibition Assay
This diagram outlines the typical steps involved in an in vitro enzyme inhibition assay.
Caption: Experimental Workflow for Inhibition Assays.
TNF-α Signaling Pathway Inhibition
This diagram illustrates a simplified view of how an inhibitor can block the pro-inflammatory effects of TNF-α.
Caption: Inhibition of TNF-α Production in Macrophages.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Limocitrin 3,7-diglucoside
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For a compound like Limocitrin 3,7-diglucoside, a flavonoid isolated from Sedum sarmentosum, specific disposal protocols may not be readily available.[1][2] In such instances, a cautious approach based on the general principles of chemical waste management for flavonoid glycosides is necessary.[3]
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for this compound has been identified. The following procedures are based on general laboratory safety principles for handling and disposal of related chemical compounds.
Preliminary Hazard Assessment
In the absence of a dedicated SDS, a preliminary hazard assessment is paramount. This compound is a flavonoid glycoside.[1][2] Generally, flavonoid glycosides are considered to have low volatility.[3] However, it is crucial to handle the compound with care, utilizing appropriate personal protective equipment (PPE).
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol will ensure the safe and compliant disposal of this compound and associated materials.
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing chemical safety goggles, nitrile gloves, and a laboratory coat.[4]
-
Prepare a Labeled Waste Container:
-
Obtain a chemically compatible container with a secure lid. High-density polyethylene (B3416737) (HDPE) or glass containers are often suitable.[3]
-
-
Collect and Segregate Waste:
-
Solid Waste: Place any solid this compound waste, including contaminated items such as gloves, weighing papers, and absorbent materials, into the dedicated hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container.[3]
-
Segregation: Do not mix this waste with other waste streams unless you have confirmed their compatibility. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.[3]
-
-
Container Management:
-
Ensure the waste container is securely sealed at all times, except when adding waste.[5]
-
Clearly list the contents on the "Hazardous Waste" label.[3]
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.[4] If a flammable solvent was used, the waste must be stored in a flammable liquid storage cabinet.[3]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[4]
-
Provide the EHS office with all available information about the compound, including its chemical class (flavonoid glycoside), source, and any solvents used.[3]
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][6]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash or reused for compatible waste collection after relabeling.[5][6]
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Limocitrin 3,7-diglucoside
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling Limocitrin 3,7-diglucoside.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities handled with good ventilation. An N95 mask may be used as a precaution when weighing or handling the powder outside of a ventilated enclosure. | Minimizes inhalation of fine dust particles. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of any chemical compound. The following protocol outlines the procedural steps for working with this compound.
1. Preparation:
-
Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Have a designated waste container for disposal of contaminated materials.
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound in an area with good ventilation, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation.
-
Use a spatula or other appropriate tool to handle the powder.
-
Keep the container of this compound tightly sealed when not in use.
3. Dissolving:
-
When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
If necessary, use a vortex mixer or sonicator to aid in dissolution.
4. Post-Handling:
-
Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Properly dispose of all contaminated PPE and waste materials according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.
-
Solid Waste:
-
Uncontaminated or empty containers can be disposed of in the regular laboratory trash after being thoroughly rinsed.
-
Contaminated items such as gloves, weighing paper, and disposable plasticware should be collected in a designated, labeled waste container.[1] While this compound is not expected to be hazardous, it is good practice to segregate chemical waste from general waste. For non-hazardous solid waste, it can often be disposed of in the regular trash, but institutional policies should be followed.[2][3]
-
-
Liquid Waste:
-
Aqueous solutions of this compound, if deemed non-hazardous by your institution's safety office, may be suitable for drain disposal with copious amounts of water.[3]
-
However, it is always best to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous chemical solutions.[4] When in doubt, collect liquid waste in a properly labeled container for chemical waste pickup.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
